molecular formula C9H10BrFO B118340 1-(3-Bromopropoxy)-2-fluorobenzene CAS No. 145943-76-6

1-(3-Bromopropoxy)-2-fluorobenzene

Cat. No.: B118340
CAS No.: 145943-76-6
M. Wt: 233.08 g/mol
InChI Key: GDBROVZRIQZCTA-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-fluorobenzene is a valuable halogenated aromatic intermediate designed for advanced research and development in medicinal chemistry. Its molecular structure, featuring a fluorinated benzene ring connected by a flexible ether linkage to a terminal bromopropane chain, allows it to act as a key building block for the synthesis of complex organic molecules. This compound is primarily employed as a bifunctional linker, where the reactive bromoalkyl terminus facilitates further functionalization through nucleophilic substitution reactions, enabling the attachment of the fluorinated aromatic system to other molecular fragments. Researchers utilize this reagent in the construction of bioactive compounds, including potential drug candidates targeting central nervous system disorders and novel anti-inflammatory agents . The structural motif provided by this intermediate is also found in the exploration of novel small-molecule inhibitors, such as those targeting immune checkpoint pathways like PD-1/PD-L1 for cancer immunotherapy, underscoring its role in cutting-edge therapeutic development . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBROVZRIQZCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428287
Record name 1-(3-bromopropoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145943-76-6
Record name 1-(3-bromopropoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropoxy)-2-fluorobenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic ether that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—comprising a fluorinated phenyl ring, an ether linkage, and a terminal alkyl bromide—provides a scaffold ripe for sequential, site-selective modifications. This guide offers an in-depth exploration of its core physicochemical properties, experimental protocols for its characterization, and insights into its application, particularly for researchers and professionals in drug development.

The compound, identified by CAS Number 145943-76-6 , possesses the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol [1]. Its utility stems from the strategic placement of its functional groups. The bromoalkyl chain acts as a reactive handle for nucleophilic substitution, enabling its use as a linker to connect molecular fragments. Simultaneously, the fluoroaromatic moiety can influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a valuable tool in structure-activity relationship (SAR) studies during drug discovery campaigns.

Core Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of a compound dictate its behavior in both reactive and biological systems. For this compound, these properties are fundamental to its handling, reaction optimization, and application in fields like pharmaceutical development, where parameters like lipophilicity and polarity are critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSignificance in ApplicationSource
Appearance Colorless to light yellow liquidProvides a quick qualitative check for material purity and degradation.[1]
Boiling Point 150 °C (at 12 mmHg)Essential for purification via vacuum distillation and for setting reaction temperature limits.[1]
Density 1.422 g/cm³Important for reagent volume-to-mass conversions and reaction scaling.[2]
Refractive Index 1.521A physical constant used for identity and purity verification.[2]
Flash Point 145.8 °CCritical for safety assessment, indicating the lowest temperature at which vapors can ignite.[2]
XLogP3 2.99An estimated measure of lipophilicity (hydrophobicity). A value near 3 suggests good potential for membrane permeability, a key factor in drug bioavailability.[2]
Polar Surface Area (PSA) 9.2 ŲPredicts the polarity of the molecule, which influences solubility and transport properties across biological membranes. A low PSA is often correlated with better cell permeability.[2]

Synthesis, Reactivity, and Application as a Molecular Linker

This compound is typically synthesized via a Williamson ether synthesis, reacting 2-fluorophenol with a suitable three-carbon electrophile like 1,3-dibromopropane. This method provides a direct and efficient route to the target molecule.

The compound's reactivity is dominated by the alkyl bromide, which is a potent electrophile. This allows it to serve as a versatile linker, connecting the 2-fluorophenyl moiety to other molecular scaffolds through nucleophilic substitution reactions. This is particularly valuable in drug design for positioning key pharmacophoric elements at an optimal distance and orientation for target binding[3].

Caption: Synthetic utility of this compound.

A notable application is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are crucial in treating hormone-receptor-positive breast cancer. The 3-(2-fluorophenoxy)propyl linker derived from this reagent positions a basic side chain, essential for estrogen receptor (ER) binding, at an optimal distance from the drug's core scaffold. The fluorine atom enhances metabolic stability and can modulate binding affinity through favorable electrostatic interactions[3].

Caption: Role as a linker in drug design.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties of this compound must be validated through robust experimental protocols. Below are methodologies for determining two critical parameters: lipophilicity (LogP) and chemical stability.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water, providing a widely accepted measure of lipophilicity[4]. The Shake Flask method, though time-consuming, is considered the gold standard for its accuracy[4].

Methodology: Shake Flask Method

  • Phase Preparation: Prepare water (or a pH 7.4 phosphate buffer for simulating physiological conditions) saturated with n-octanol and, separately, n-octanol saturated with water. Allow the phases to separate for at least 24 hours[5].

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning: Add a precise volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Subsequently, allow the layers to separate completely.

  • Analysis: Carefully separate the aqueous and octanolic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[4].

Caption: Workflow for an accelerated chemical stability study.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. Based on available safety data, the compound is classified as an irritant.[1] A related compound, 1-(3-Bromopropoxy)-4-fluorobenzene, is considered harmful if swallowed or inhaled and causes skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[2][7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All disposal must be in accordance with local, state, and federal regulations.[6][8]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Skin: Wash off immediately with soap and plenty of water.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

Conclusion

This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and organic synthesis. Its well-defined physicochemical properties, including a lipophilicity favorable for biological permeability and a versatile chemical scaffold, make it an excellent tool for constructing complex molecular architectures. A thorough understanding of its properties, guided by robust experimental validation and adherence to strict safety protocols, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

  • Cenmed. (n.d.). This compound (C007B-523360). Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. Retrieved from [Link]

  • EPA. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • ResearchGate. (2010). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • GMP SOP. (n.d.). Manual – 045 Guideline for Stability Testing for R&D. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

  • FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link]

  • Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. Retrieved from [Link]

  • Google Patents. (2012). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
  • Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1235-1254.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Bromopropoxy)-2-fluorobenzene (CAS No. 145943-76-6).[1] As a halogenated aromatic ether, this compound presents a unique combination of structural features whose magnetic properties are ideally suited for NMR-based elucidation. This document serves as a key resource for researchers, chemists, and drug development professionals, offering not only predicted spectral data but also a deep dive into the theoretical underpinnings of the spectral patterns observed. We will explore the influence of the fluoro and bromopropoxy substituents on the chemical environment of the molecule's protons and carbons, providing a robust framework for structural verification and characterization.

Part 1: Molecular Structure and NMR-Active Nuclei

The structural integrity of a compound is the foundation of its chemical function. For this compound, NMR spectroscopy is the premier analytical technique for unambiguous structural confirmation. The molecule's architecture combines a disubstituted aromatic ring with a flexible aliphatic chain, each part leaving a distinct fingerprint in the NMR spectrum.

The key structural elements influencing the NMR data are:

  • An Ortho-Disubstituted Benzene Ring: The relative positions of the fluorine and propoxy groups create a specific electronic distribution, leading to a complex and informative pattern of signals for the aromatic protons and carbons.[2]

  • Electronegative Substituents: The fluorine atom, the ether oxygen, and the terminal bromine atom all exert strong inductive effects, significantly influencing the chemical shifts of nearby nuclei. The fluorine atom further introduces characteristic spin-spin coupling to both protons and carbons over multiple bonds.[3]

  • The 3-Bromopropoxy Chain: This three-carbon linker provides clear, first-order splitting patterns in the ¹H NMR spectrum, serving as an excellent internal reference point for spectral assignment.

Below is the annotated structure of this compound, with atoms numbered for clear assignment in the subsequent spectral analysis.

Caption: Annotated structure of this compound.

Part 2: Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is predicted based on established principles of chemical shift theory and spin-spin coupling, with reference to spectral data from analogous compounds such as 2-fluorophenol and 3-phenoxypropyl bromide.[4][5]

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃)
Assigned ProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H3, H4, H5, H66.90 - 7.154Hm (complex)-
Hα (-OCH₂-)4.182Ht (triplet)J(Hα-Hβ) ≈ 6.0
Hγ (-CH₂Br)3.652Ht (triplet)J(Hγ-Hβ) ≈ 6.5
Hβ (-CH₂CH₂CH₂-)2.352Hp (pentet)J(Hβ-Hα) ≈ 6.0, J(Hβ-Hγ) ≈ 6.5
Detailed ¹H NMR Interpretation

Aromatic Region (δ 6.90 - 7.15): The four protons on the benzene ring (H3, H4, H5, H6) are chemically non-equivalent and are expected to produce a complex, overlapping multiplet.[6] The chemical shifts are influenced by the electron-donating effect of the alkoxy group and the electron-withdrawing, deshielding effect of the fluorine atom. Furthermore, the fluorine nucleus (¹⁹F, spin I=1/2) couples to the adjacent protons, introducing additional complexity. Specifically, H3 will experience a ³J(H-F) (ortho) coupling, H4 will have a ⁴J(H-F) (meta) coupling, and H5 will have a ⁵J(H-F) (para) coupling, each with different magnitudes.[7] This results in a pattern that cannot be resolved by simple first-order (n+1) analysis.

Aliphatic Region (δ 2.35 - 4.18): The propoxy chain provides three distinct and well-resolved signals.

  • Hα Protons (δ 4.18, triplet): These protons are directly attached to the carbon adjacent to the ether oxygen. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield.[8] The signal is split into a triplet by the two neighboring Hβ protons (n+1 = 2+1 = 3).

  • Hγ Protons (δ 3.65, triplet): These protons are on the carbon bonded to the bromine atom. Bromine's electronegativity causes a downfield shift, though less pronounced than that from the ether oxygen. The signal is split into a triplet by the two adjacent Hβ protons.

  • Hβ Protons (δ 2.35, pentet): The central methylene protons are flanked by two protons on the α-carbon and two on the γ-carbon. They are therefore split by four neighboring protons, resulting in a pentet (n+1 = 4+1 = 5). This signal appears at the most upfield position in the aliphatic chain as it is furthest from the direct influence of the oxygen and bromine atoms.

cluster_aliphatic Aliphatic Chain J-Coupling H_alpha H_beta H_alpha->H_beta ³J ≈ 6.0 Hz H_gamma H_beta->H_gamma ³J ≈ 6.5 Hz

Caption: Key ³J (three-bond) couplings in the propoxy chain.

Part 3: Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. Predictions are based on standard chemical shift tables and known substituent effects for aromatic and aliphatic systems.[9] A key feature will be the observation of C-F coupling constants.

Predicted ¹³C NMR Data Summary (101 MHz, CDCl₃)
Assigned CarbonsPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C2 (C-F)155.5¹J(C-F) ≈ 245 (d)
C1 (C-O)146.0²J(C-F) ≈ 12 (d)
C4124.8⁴J(C-F) ≈ 3 (d)
C6121.5³J(C-F) ≈ 7 (d)
C5117.5⁴J(C-F) ≈ 1 (d)
C3116.0²J(C-F) ≈ 20 (d)
Cα (-OCH₂-)68.0-
Cγ (-CH₂Br)32.0-
Cβ (-CH₂CH₂CH₂-)30.5-
Detailed ¹³C NMR Interpretation

Aromatic Region (δ 116.0 - 155.5): The six aromatic carbons give six distinct signals, all of which are split into doublets due to coupling with the fluorine atom.

  • C2 (δ 155.5): The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond coupling constant (¹J(C-F)) of approximately 245 Hz, which is characteristic and diagnostic.[10]

  • C1 (δ 146.0): The carbon attached to the oxygen of the propoxy group is also strongly deshielded. It shows a two-bond coupling (²J(C-F)) to the fluorine.

  • C3, C6, C4, C5: The remaining four carbons appear in the expected aromatic region. Their precise chemical shifts and the magnitudes of their respective two-, three-, and four-bond C-F couplings are determined by the combined electronic effects of the substituents.[6] The carbon ortho to the fluorine (C3) is expected to have a larger ²J(C-F) coupling than the meta (C6) or para (C4, C5) carbons.

Aliphatic Region (δ 30.5 - 68.0): The three aliphatic carbons are well-separated from the aromatic signals.

  • Cα (δ 68.0): The carbon adjacent to the ether oxygen is the most downfield of the aliphatic carbons.

  • Cγ (δ 32.0): The carbon bonded to bromine is moderately deshielded.

  • Cβ (δ 30.5): The central carbon is the most shielded (upfield) of the three, as it is insulated from the direct inductive effects of the heteroatoms.

Part 4: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following standardized protocol is recommended. This methodology establishes a self-validating system for structural confirmation.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution.[12]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Experiment: A standard single-pulse experiment (e.g., Bruker's 'zg30').

    • Spectral Width: Set to approximately 16 ppm to cover the expected range of signals.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: A standard proton-decoupled pulse program (e.g., Bruker's 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).

    • Spectral Width: Set to approximately 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256 to 1024 scans, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

SamplePrep Sample Preparation (Dissolve in CDCl₃ + TMS) SpectrometerSetup Spectrometer Setup (Tune, Match, Shim) SamplePrep->SpectrometerSetup H1_Acq ¹H Acquisition (Pulse, Acquire FID) SpectrometerSetup->H1_Acq C13_Acq ¹³C Acquisition (Decouple, Pulse, Acquire FID) SpectrometerSetup->C13_Acq Processing Data Processing (FT, Phase, Baseline) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Reference, Integrate, Assign) Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Part 5: Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the technique's power in modern chemistry. The predicted spectra reveal a set of distinct, interpretable signals that directly correspond to the molecule's unique structural features. The complex multiplets in the aromatic region, influenced by H-F and C-F couplings, combined with the clean, first-order patterns of the aliphatic chain, provide a robust and unambiguous fingerprint for this compound. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their synthetic and developmental workflows.

Part 6: References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved from [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Dale, A. J. (1971). Medium effects on the 19F chemical shifts and coupling constants of pentafluorophenol. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(1), 81–92. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-4-fluorobenzene. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wiley Online Library. (n.d.). (E)-1-BROMO-2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)-BENZENE. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

The Synthetic Versatility of 1-(3-Bromopropoxy)-2-fluorobenzene: A Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and professionals in drug development.

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 1-(3-bromopropoxy)-2-fluorobenzene, a versatile bifunctional building block in modern organic synthesis. The molecule's unique architecture, featuring a reactive primary alkyl bromide and a tunable fluorinated aromatic ring, offers a gateway to a diverse array of complex molecular scaffolds. This document explores the principal synthetic routes to this intermediate and delves into its key transformations, including nucleophilic substitutions at the propyl chain and palladium-catalyzed cross-coupling reactions at the aromatic core. Mechanistic insights, field-proven experimental protocols, and the strategic application of this compound in the synthesis of pharmaceutically relevant molecules, such as analogs of the multimodal antidepressant vortioxetine, are discussed in detail.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 145943-76-6) is a colorless to light yellow liquid with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol .[1][2][3] Its significance in synthetic chemistry stems from the orthogonal reactivity of its two key functional groups: the bromopropoxy chain and the 2-fluorophenyl ether moiety. The primary alkyl bromide is a prime electrophile for a range of nucleophiles, facilitating the introduction of diverse functionalities through Sₙ2 reactions. Concurrently, the fluorinated aromatic ring, while relatively unactivated, can participate in a variety of transition metal-catalyzed cross-coupling reactions, offering a robust handle for C-C and C-N bond formation.

The strategic placement of the fluorine atom ortho to the ether linkage subtly modulates the electronic properties of the aromatic ring and can influence the conformational preferences of resulting derivatives. This feature is of particular interest in medicinal chemistry, where fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[4] This guide will dissect the reactivity of this valuable synthetic intermediate, providing a comprehensive resource for its effective utilization in research and development.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[5] This venerable yet highly efficient reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[6] In this specific case, 2-fluorophenol is deprotonated with a suitable base to generate the corresponding phenoxide, which then reacts with an excess of 1,3-dibromopropane in an Sₙ2 fashion.

Mechanistic Rationale

The reaction proceeds in two key steps. First, a base, typically a carbonate or hydroxide, deprotonates the acidic phenolic hydroxyl group of 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide. The choice of a relatively weak base like potassium carbonate is often sufficient and helps to avoid potential side reactions. The second step is the nucleophilic substitution, where the phenoxide attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the diaryl ether byproduct.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Fluorophenol 2-Fluorophenol Base K₂CO₃ 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide + K₂CO₃ - KHCO₃ 1,3-Dibromopropane 1,3-Dibromopropane Product This compound 2-Fluorophenoxide->Product + 1,3-Dibromopropane - KBr

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis
Reagent MW Amount (mmol) Equivalents Volume/Mass
2-Fluorophenol112.11501.05.61 g
1,3-Dibromopropane201.892505.025.4 mL
Potassium Carbonate138.21751.510.37 g
Acetone---250 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (5.61 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (25.4 mL, 250 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The residue is then taken up in diethyl ether (200 mL) and washed with 1M NaOH (2 x 100 mL) to remove any unreacted 2-fluorophenol, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Reactivity of the Bromopropoxy Chain: Gateway to Functionalization

The primary alkyl bromide of the 3-bromopropoxy chain is the most reactive site for nucleophilic substitution, proceeding readily via an Sₙ2 mechanism. This allows for the facile introduction of a wide variety of nucleophiles.

Nucleophilic Substitution with Amines

The reaction of this compound with primary or secondary amines is a cornerstone of its application in medicinal chemistry, providing access to a diverse range of amino-functionalized derivatives. A prominent example is the reaction with piperazine, a key step in the synthesis of vortioxetine analogs.[4]

SN2_Reaction Reactant This compound Product 1-(2-Fluorophenoxy)-3-(piperazin-1-yl)propane Reactant->Product + Piperazine - HBr Nucleophile Piperazine

Caption: Sₙ2 reaction with piperazine.

Experimental Protocol: Synthesis of 1-(2-Fluorophenoxy)-3-(piperazin-1-yl)propane
Reagent MW Amount (mmol) Equivalents Volume/Mass
This compound233.08101.02.33 g
Piperazine86.14303.02.58 g
Potassium Carbonate138.21202.02.76 g
Acetonitrile---50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.33 g, 10 mmol) in acetonitrile (50 mL).

  • Add piperazine (2.58 g, 30 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Intramolecular Cyclization

Under basic conditions, the 3-bromopropoxy chain can undergo intramolecular cyclization. Treatment with a strong, non-nucleophilic base can deprotonate a carbon alpha to a suitable activating group, leading to the formation of a new ring. While the parent molecule lacks a readily deprotonatable position for direct cyclization onto the propyl chain, derivatives with activating groups can be designed to undergo such transformations. For instance, if the aromatic ring were to bear a hydroxyl or amino group ortho to the ether linkage, base-mediated intramolecular cyclization could lead to the formation of chromane or related heterocyclic systems.[7]

Reactivity of the Aromatic Ring: Advanced Synthetic Transformations

The 2-fluorophenyl ether moiety of this compound offers opportunities for more advanced synthetic manipulations, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[8][9][10] While the C-F bond is generally less reactive in palladium catalysis than C-Br or C-I bonds, under specific conditions, the fluorine can be displaced. However, a more common strategy would be to introduce a bromine or iodine atom onto the aromatic ring to facilitate Suzuki coupling. For the parent molecule, direct C-H activation followed by borylation or direct coupling is a more advanced but feasible approach.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12][13] Similar to the Suzuki coupling, this reaction is most efficient with aryl bromides or iodides. The direct amination of the C-F bond is challenging but can be achieved with specialized catalyst systems. The synthesis of vortioxetine often involves a Buchwald-Hartwig amination step to couple a piperazine moiety to an aryl sulfide.[4][14]

Buchwald_Hartwig Aryl_Halide Aryl Bromide Derivative Product Aryl Amine Aryl_Halide->Product Amine Primary/Secondary Amine Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Generalized Buchwald-Hartwig Amination.

Applications in Medicinal Chemistry: The Vortioxetine Paradigm

The structural motif present in this compound is a key component in the synthesis of analogs of vortioxetine, a multimodal antidepressant.[15][16] The synthesis of vortioxetine and its derivatives often involves the coupling of a piperazine-containing fragment with a substituted aryl sulfide. The 3-carbon linker provided by the bromopropoxy chain is crucial for achieving the desired spatial arrangement of the pharmacophoric elements.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile is characterized by the facile nucleophilic substitution at the propyl chain and the potential for advanced transformations at the aromatic ring. A thorough understanding of its reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage its synthetic potential in the creation of novel and complex molecules with significant biological and pharmaceutical applications.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

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  • A Guide to the Vortioxetine Synthesis Process. Pharmaffiliates. [Link]

  • Williamson Ether Synthesis. University of South Carolina. [Link]

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    • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

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An In-depth Technical Guide to 1-(3-Bromopropoxy)-2-fluorobenzene (CAS Number: 145943-76-6) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety data for 1-(3-Bromopropoxy)-2-fluorobenzene, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep understanding of this versatile reagent.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic ether. The presence of both a fluorine atom on the benzene ring and a terminal bromine on the propoxy chain imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]

PropertyValueSource(s)
CAS Number 145943-76-6[1]
Chemical Name This compound[2]
Synonym(s) 2-Fluorophenoxypropylbromide[3]
Molecular Formula C₉H₁₀BrFO[3]
Molecular Weight 233.08 g/mol [3]
Predicted Boiling Point 278.0 ± 20.0 °C[1]
Predicted Density 1.422 ± 0.06 g/cm³[1]

Strategic Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-fluorophenol attacks an electrophilic 3-carbon unit with a leaving group. A plausible and efficient route involves the reaction of 2-fluorophenol with 1,3-dibromopropane in the presence of a suitable base.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-fluorophenol 2-Fluorophenol Reaction Williamson Ether Synthesis (SN2 Reaction) 2-fluorophenol->Reaction 1,3-dibromopropane 1,3-Dibromopropane 1,3-dibromopropane->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Medium Product This compound Reaction->Product Byproduct Salt Byproduct (e.g., KBr) Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Procedure)
  • Preparation: To a solution of 2-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight molar excess of a suitable base (e.g., potassium carbonate or sodium hydride). Stir the mixture at room temperature until the deprotonation is complete.

  • Reaction: To the resulting phenoxide solution, add 1,3-dibromopropane dropwise. Using an excess of 1,3-dibromopropane can help to minimize the formation of the bis-aryloxypropane byproduct.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Design and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile linker in the design of novel therapeutic agents.[1] The molecule's structure allows for the strategic connection of a fluorinated aromatic system to other molecular fragments.

Linker for Selective Estrogen Receptor Modulators (SERMs)

A structurally similar compound, 1-(3-bromopropyl)-3-fluorobenzene, is a key component in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are vital in treating hormone-receptor-positive breast cancer.[5] The 3-bromopropoxy chain serves to position a basic side chain at an optimal distance and orientation for binding to the estrogen receptor.[5] The fluorine atom on the phenyl ring can significantly enhance the pharmacokinetic properties of the final drug molecule by blocking metabolic oxidation sites and influencing binding affinity.[5]

G Core_Scaffold Core Drug Scaffold Linker 1-(3-Bromopropoxy)- 2-fluorobenzene Core_Scaffold->Linker Attachment via SN2 reaction Final_SERM Final SERM Drug Candidate Core_Scaffold->Final_SERM Basic_Side_Chain Basic Side Chain (for ER binding) Linker->Basic_Side_Chain Attachment of basic moiety Basic_Side_Chain->Final_SERM

Caption: Role as a linker in SERM synthesis.

Precursor for Positron Emission Tomography (PET) Imaging Agents

The fluorophenylpropyl moiety is a valuable component in the design of radiotracers for Positron Emission Tomography (PET).[5] By incorporating the radioactive isotope fluorine-18 ([¹⁸F]), this linker can be used to synthesize PET ligands for non-invasive in vivo imaging.[5] A [¹⁸F]-labeled version of this compound could serve as a precursor for radiolabeled SERMs to visualize the distribution and occupancy of estrogen receptors in tumors.[3][5][6][7][8]

Analytical and Characterization Methods

The characterization of this compound and the monitoring of reactions involving it would typically employ a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the two methylene groups of the propoxy chain adjacent to the oxygen and bromine atoms, and the central methylene group. ¹³C NMR and ¹⁹F NMR would provide further confirmation of the structure.[9][10][11][12][13]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of the compound and for monitoring the progress of its synthesis.[14]

Safety and Handling

Although not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.

  • Storage: Store at room temperature in a tightly sealed container.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a reactive alkyl bromide chain makes it an ideal linker for the synthesis of complex drug candidates, particularly in the development of SERMs and potential PET imaging agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and development.

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  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis - PMC - NIH. (2023, July 13). Retrieved from [Link]

  • Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9) - epa nepis. (n.d.). Retrieved from [Link]

  • Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9) - PPRTV Library. (2017, September 21). Retrieved from [Link]

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  • NMRexp: A database of 3.3 million experimental NMR spectra - PMC - PubMed Central. (2025, December 18). Retrieved from [Link]

  • Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes - MDPI. (2022, March 16). Retrieved from [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the selection and use of starting materials for the synthesis of 1-(3-Bromopropoxy)-2-fluorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The insights provided herein are intended for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

The primary and most industrially scalable method for synthesizing this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide.[5] In this specific application, the synthesis proceeds via the reaction of 2-fluorophenol with 1,3-dibromopropane.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[6] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a leaving group, typically a halide.[3] For the synthesis of this compound, this translates to the deprotonation of 2-fluorophenol to form the 2-fluorophenoxide ion, which then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.

The selection of starting materials is paramount to the success of the synthesis, influencing reaction rate, yield, and purity of the final product.

  • 2-Fluorophenol: This serves as the nucleophilic precursor. The fluorine atom at the ortho position is an electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its removal by a base.[7]

  • 1,3-Dibromopropane: This bifunctional electrophile provides the three-carbon propyl chain and the terminal bromine. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions, minimizing the potential for competing elimination (E2) reactions.[5][8] The presence of two primary alkyl bromides makes it suitable for sequential nucleophilic substitutions.[8]

  • Base: The choice of base is critical for the efficient deprotonation of 2-fluorophenol to form the reactive phenoxide. Common bases for aryl ether synthesis include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[4] The selection often depends on the solvent system and the desired reaction temperature. For instance, potassium carbonate is frequently used in polar aprotic solvents like acetone or DMF.[9][10]

  • Solvent: The solvent plays a crucial role in an S(_N)2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive.[3][11] Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3]

The following diagram illustrates the S(_N)2 mechanism for the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis start Starting Materials: 2-Fluorophenol 1,3-Dibromopropane Base (e.g., K2CO3) step1 Step 1: Deprotonation 2-Fluorophenol reacts with base to form the 2-fluorophenoxide anion. start->step1 dibromopropane 1,3-Dibromopropane (Electrophile) phenoxide 2-Fluorophenoxide (Nucleophile) step1->phenoxide step2 Step 2: SN2 Attack The 2-fluorophenoxide attacks one of the primary carbons of 1,3-dibromopropane. phenoxide->step2 Nucleophilic Attack dibromopropane->step2 product This compound step2->product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative procedure for the synthesis of this compound.

Safety Precautions:

  • 2-Fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. It is also a combustible liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • 1,3-Dibromopropane: Flammable liquid and vapor. Harmful if swallowed. Keep away from heat, sparks, and open flames.[13] Use in a well-ventilated area and wear appropriate PPE.[14]

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Acetone/DMF: Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluorophenol112.1110.0 g0.0891.0
1,3-Dibromopropane201.8927.0 g0.1341.5
Potassium Carbonate138.2118.5 g0.1341.5
Acetone-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (10.0 g, 0.089 mol), 1,3-dibromopropane (27.0 g, 0.134 mol), potassium carbonate (18.5 g, 0.134 mol), and acetone (150 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a colorless oil.

Alternative Synthetic Approaches

This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting tetrafluoroborate salt.[15] For 2-fluorophenol, the starting material would be 2-aminophenol.

Visualizing the Workflow:

Balz_Schiemann_Workflow start 2-Aminophenol diazotization Diazotization (NaNO2, HBF4) start->diazotization diazonium_salt Diazonium Tetrafluoroborate Salt diazotization->diazonium_salt decomposition Thermal Decomposition diazonium_salt->decomposition product 2-Fluorophenol decomposition->product

Caption: Balz-Schiemann reaction for 2-fluorophenol synthesis.

Phase Transfer Catalysis: An Enhancement to the Williamson Ether Synthesis

In industrial applications, phase transfer catalysis is often employed to enhance the reaction rate and yield of the Williamson ether synthesis.[3] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is located.[3][17] This is particularly useful when using an inorganic base like sodium hydroxide in a biphasic system.[17]

The catalyst's lipophilic exterior allows it to be soluble in the organic phase, while its charged interior can complex with the phenoxide anion, effectively shuttling it across the phase boundary to react with the 1,3-dibromopropane.[17]

Conclusion

The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis, utilizing 2-fluorophenol and 1,3-dibromopropane as the primary starting materials. A thorough understanding of the S(_N)2 reaction mechanism, the roles of the base and solvent, and potential enhancements like phase transfer catalysis are crucial for optimizing this synthesis. Careful consideration of the safety precautions for all reagents is imperative for a safe and successful experimental outcome.

References

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  • Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22). Retrieved from [Link]

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  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Williamson Ether Synthesis. Edubirdie. Retrieved from [Link]

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A-Z Guide to 1-(3-Bromopropoxy)-2-fluorobenzene: Unlocking Novel Research Pathways in Medicinal Chemistry, Materials Science, and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Bromopropoxy)-2-fluorobenzene is a deceptively simple bifunctional molecule poised for significant impact across multiple scientific disciplines. Its structure, featuring a reactive alkyl bromide handle and a strategically fluorinated aromatic ring, offers a versatile platform for chemical innovation. This guide delineates three core research trajectories for this compound: its application as a foundational scaffold in medicinal chemistry for the synthesis of novel heterocyclic drug candidates; its use in materials science for creating functionally advanced surfaces; and its role in chemical biology as a linker for developing sophisticated bioconjugates and probes. By providing detailed, field-proven experimental protocols and the scientific rationale behind them, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals seeking to exploit the untapped potential of this versatile chemical intermediate.

Introduction to a Multifunctional Building Block

This compound (CAS No. 145943-76-6) is an aromatic ether derivative that combines two highly valuable chemical motifs within a single, stable structure. The terminal bromine on the propoxy chain is an excellent leaving group, primed for nucleophilic substitution reactions. Simultaneously, the 2-fluoro-substituted benzene ring offers a site for potential modification and, more importantly, imparts unique physicochemical properties that are highly sought after in modern drug discovery and materials science.

The strategic placement of the fluorine atom ortho to the ether linkage influences the electronic environment of the aromatic ring. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, binding affinity to biological targets, and membrane permeability in derivative compounds. These characteristics make fluorinated aromatics a cornerstone of contemporary medicinal chemistry. This guide will explore how the unique combination of these features can be leveraged to pioneer new research avenues.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental to designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
CAS Number 145943-76-6
Boiling Point 278.0±20.0 °C (Predicted)
Density 1.422±0.06 g/cm³ (Predicted)
Appearance Liquid (Typical)N/A

Core Research Area: Medicinal Chemistry & Drug Discovery

The structure of this compound is an ideal starting point for generating libraries of novel small molecules for drug discovery. The primary alkyl bromide serves as a versatile electrophilic handle for reacting with a wide range of nucleophiles, particularly nitrogen-containing heterocycles, which are ubiquitous in approved drugs.

Rationale: Exploiting Fluorine's "Magic Bullet" Effect

The introduction of fluorine into drug candidates can profoundly improve their pharmacokinetic and pharmacodynamic profiles. The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can block "metabolic soft spots," increase a drug's half-life, and improve its bioavailability. Furthermore, the electronegativity of fluorine can alter the pKa of nearby functional groups and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts. By using this compound as a scaffold, researchers can systematically introduce this beneficial atom into new molecular entities.

Synthetic Strategy: N-Alkylation for Heterocycle Diversification

A robust and high-yield approach to leveraging this building block is through the N-alkylation of various nitrogen heterocycles, such as imidazoles, triazoles, and piperazines. This reaction forms a stable C-N bond, linking the fluorinated aromatic core to a proven pharmacophore via a flexible three-carbon chain.

This protocol is designed as a self-validating system, incorporating reaction, work-up, and purification steps to ensure the generation of a high-purity final compound.

Materials:

  • This compound (1.0 eq.)

  • Desired N-heterocycle (e.g., imidazole, 1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-heterocycle (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: Add this compound (1.0 eq.) to the suspension dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously. The use of a mild base like K₂CO₃ is crucial for selectively deprotonating the heterocycle without promoting side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

G cluster_start Reactant Preparation cluster_reaction Reaction & Work-up cluster_end Purification & Product A 1-(3-Bromopropoxy)- 2-fluorobenzene D Combine Reactants Heat to 60-80 °C A->D B N-Heterocycle (e.g., Imidazole) B->D C K2CO3 (Base) in DMF C->D E Aqueous Work-up & EtOAc Extraction D->E Reaction Completion F Drying & Solvent Removal E->F G Flash Column Chromatography F->G H Pure N-Alkylated Product G->H Isolation

Caption: Workflow for N-alkylation of heterocycles.

Core Research Area: Advanced Materials Science

The reactive nature of the C-Br bond also makes this compound an excellent candidate for surface functionalization and polymer synthesis. By grafting this molecule onto a substrate, one can create surfaces with tailored properties, such as hydrophobicity, chemical resistance, or specific binding capabilities, imparted by the fluorinated aromatic ring.

Rationale: Creating Functionalized Surfaces via "Grafting-To"

The "grafting-to" approach involves attaching pre-synthesized molecules onto a surface. This method offers precise control over the grafted molecule's structure. The terminal bromide of this compound can react with surface hydroxyl groups (e.g., on silica or cellulose) that have been activated to form alkoxides, creating a stable ether linkage. This process can transform a hydrophilic surface into a hydrophobic one, a property valuable for applications like self-cleaning coatings or specialized membranes.

Synthetic Strategy: Surface Modification of Silicon Wafers

This protocol details the modification of a standard silicon wafer, a common substrate in materials science and electronics.

Materials:

  • Silicon wafer with a native oxide layer (SiO₂)

  • Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION REQUIRED

  • Anhydrous toluene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

Procedure:

  • Surface Activation: Clean the silicon wafer by sonicating in acetone and isopropanol. Carefully immerse the wafer in a freshly prepared Piranha solution for 15 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Surface Deprotonation: Place the activated wafer in a Schlenk flask under an inert atmosphere. Wash the sodium hydride dispersion with anhydrous hexanes to remove the mineral oil, then add the NaH to anhydrous toluene. Carefully place the wafer in this suspension. Stirring gently at 50 °C for 2 hours will deprotonate the surface hydroxyl groups to form sodium siloxide (Si-O⁻Na⁺).

  • Grafting Reaction: Remove the wafer from the NaH suspension and rinse with anhydrous toluene. Immediately immerse it in a solution of this compound in anhydrous toluene. Heat the reaction to 100 °C for 24 hours. The surface siloxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction.

  • Cleaning: After the reaction, remove the wafer and sonicate it sequentially in toluene, acetone, and isopropanol to remove any physisorbed material. Dry under nitrogen.

  • Characterization: The modified surface can be characterized by contact angle goniometry (to measure hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of F and Br), and Atomic Force Microscopy (AFM) (to analyze surface morphology).

G A Silicon Wafer (Si/SiO2) B Piranha Etch (Hydroxylation) A->B C Activated Surface (Si-OH) B->C D Deprotonation (NaH in Toluene) C->D E Alkoxide Surface (Si-O-Na+) D->E G Grafting Reaction (SN2) E->G F Add 1-(3-Bromopropoxy)- 2-fluorobenzene F->G H Functionalized Surface G->H I Solvent Wash & Characterization H->I

Caption: Workflow for surface functionalization.

Core Research Area: Chemical Biology & Probe Development

The unique properties of the fluorine atom extend beyond pharmacology into advanced analytical techniques. The ¹⁹F nucleus is an excellent NMR probe: it has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to its local environment with no background signal in biological systems.

Rationale: A Linker for ¹⁹F-NMR Probes in Target Engagement Studies

By conjugating this compound to a biomolecule, such as a peptide or protein, one can create a probe for ¹⁹F-NMR studies. The chemical shift of the fluorine atom will report on changes in the local environment, providing valuable information on protein folding, conformational changes, and ligand binding events. The alkyl bromide moiety can be used to selectively target nucleophilic amino acid residues like cysteine or methionine under controlled conditions.

Synthetic Strategy: Cysteine Alkylation on a Model Peptide

This protocol describes the labeling of a cysteine-containing peptide, a common strategy in bioconjugation.

Materials:

  • Cysteine-containing peptide (e.g., GSH - Glutathione)

  • This compound

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent

  • HPLC system for purification

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer. Add a small amount of TCEP (1-2 eq.) to ensure the cysteine thiol is in its reduced, nucleophilic state.

  • Labeling Reagent Preparation: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic co-solvent like ACN or DMSO.

  • Conjugation Reaction: Add the labeling reagent stock solution dropwise to the stirring peptide solution (aim for 5-10 equivalents of the alkyl bromide). The cysteine thiol is a soft nucleophile that selectively reacts with the soft electrophile of the alkyl bromide.

  • Reaction Execution: Allow the reaction to proceed at room temperature or 37 °C for 2-4 hours. The reaction should be performed in the dark to prevent potential radical side reactions.

  • Monitoring: Monitor the reaction by LC-MS, looking for the disappearance of the starting peptide mass and the appearance of a new mass corresponding to the peptide + 232 Da (the mass of the added fragment minus HBr).

  • Purification: Once the reaction is complete, purify the labeled peptide from excess reagent and unlabeled peptide using reverse-phase HPLC.

  • Analysis: The purified, labeled peptide can be lyophilized and subsequently analyzed by ¹⁹F-NMR to establish its characteristic chemical shift, which will serve as a baseline for future binding or conformational studies.

G cluster_prep Preparation cluster_reaction Conjugation & Purification cluster_analysis Analysis A Cysteine Peptide in Buffer (pH 7.4) B Add TCEP (Thiol Reduction) A->B D Combine & React (Room Temp, 2-4h) B->D C 1-(3-Bromopropoxy)- 2-fluorobenzene in ACN C->D E Monitor by LC-MS D->E Alkylation F Purify by Reverse-Phase HPLC E->F Reaction Completion G Lyophilize Product F->G H 19F-NMR Analysis G->H

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[1][2][3] This reaction offers a significant improvement over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination using 1-(3-bromopropoxy)-2-fluorobenzene as the aryl halide substrate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and discuss key considerations for optimizing this transformation.

Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide, in this case, this compound. This step forms a Pd(II) intermediate. The electronic properties of the aryl halide can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.

  • Reductive Elimination: This is the final step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Considerations for this compound

The structure of this compound presents specific features that can influence the outcome of the Buchwald-Hartwig amination:

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position is electron-withdrawing, which can impact the electronic density of the aromatic ring and potentially affect the rate of oxidative addition. While electron-withdrawing groups can sometimes hinder this step, the overall electronic and steric environment of the substrate will determine the optimal reaction conditions.

  • Propoxy Side Chain: The 1-(3-bromopropoxy) group is an ether linkage. While generally considered a robust functional group, it's important to select reaction conditions that do not lead to cleavage of the ether bond. Fortunately, the Buchwald-Hartwig amination is known for its excellent functional group tolerance.[1] There is a small possibility of intramolecular reactions if the chosen amine has a nucleophilic group that could react with the terminal bromine of the propoxy chain, though this is unlikely under standard amination conditions.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available>98%
Amine (e.g., Morpholine)Commercially available>99%
Palladium(II) acetate (Pd(OAc)₂)Commercially availableReagent grade
Racemic-BINAPCommercially available>98%
Sodium tert-butoxide (NaOtBu)Commercially available>97%
TolueneAnhydrous, <50 ppm H₂O
Reaction Setup

Experimental_Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and racemic-BINAP (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, or poor choice of base/ligand.Ensure all reagents and solvents are anhydrous. Increase the reaction temperature. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Side Product Formation Hydrodehalogenation or ether cleavage.Use a milder base or lower the reaction temperature. Employ a bulkier ligand to favor reductive elimination over side reactions.[1]
Difficulty in Purification Similar polarity of product and starting materials.Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl amines from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and base, researchers can achieve high yields of the desired products. The protocol provided herein serves as a solid foundation for the application of this powerful transformation in drug discovery and development, enabling the efficient construction of complex molecular architectures.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Selected recent applications of the Buchwald–Hartwig amination in basic... - ResearchGate. Available at: [Link]

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  • Buchwald Hartwig amination catalysts - Johnson Matthey. Available at: [Link]

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Application Notes and Protocols for the Suzuki Coupling of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 1-(3-Bromopropoxy)-2-fluorobenzene. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Coupling this compound

The biaryl moiety is a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of these important compounds.[1][2] this compound is a valuable building block, incorporating a flexible alkoxy linker and a fluorine atom, which can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The successful coupling of this substrate opens avenues to novel compounds with potential applications as pharmaceuticals, agrochemicals, and organic electronics.

However, the structural features of this compound present specific challenges that must be addressed for a successful coupling reaction. The ortho-fluoro substituent can influence the electronic properties of the aryl bromide, and the bromopropoxy side chain introduces the potential for intramolecular side reactions. This guide will address these challenges and provide robust protocols to achieve high yields of the desired biaryl product.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water to remove inorganic salts.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4][5][6]

Optimization of Reaction Conditions

For challenging substrates or to improve yield and purity, a systematic optimization of the reaction parameters is recommended. The following table provides a starting point for screening conditions.

ParameterCondition 1 (Standard)Condition 2 (For less reactive partners)Condition 3 (Anhydrous)Rationale
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosPd(PPh₃)₄Buchwald ligands (SPhos, XPhos) are often superior for challenging couplings.[7]
Base K₃PO₄Cs₂CO₃K₂CO₃The choice of base is crucial for the transmetalation step.[8][9]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF (anhydrous)Solvent choice affects solubility and the rate of reaction.[8]
Temperature 80-100 °C110 °C66 °C (reflux)Higher temperatures can increase reaction rates but may also lead to decomposition.

Optimization_Workflow

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents.- Use high-purity starting materials and base.[8][10]
Dehalogenation of Starting Material - Presence of a hydride source (e.g., from base or solvent)- Slow transmetalation- Use a non-hydroxide base (e.g., K₃PO₄).- Use anhydrous solvents.- Employ bulky, electron-rich ligands to favor cross-coupling.[11]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Ensure rigorous exclusion of oxygen.- Use a Pd(0) source or a precatalyst known for efficient in situ reduction.[1]
Formation of Intramolecular Cyclization Product (Chromane) - The 3-bromopropoxy chain can undergo intramolecular cyclization via palladium catalysis.[12][13]- Use milder reaction conditions (lower temperature).- Employ a catalyst system that favors intermolecular coupling over intramolecular cyclization. This may require screening of ligands.
Protodeborylation of Boronic Acid - Excess water or strong base can lead to the cleavage of the C-B bond.- Use anhydrous conditions or limit the amount of water.- Use a milder base (e.g., K₂CO₃).- Use a more stable boronic acid derivative (e.g., a pinacol ester).[1]

Potential Side Reaction: Intramolecular Cyclization

A significant potential side reaction for this compound is the intramolecular palladium-catalyzed cyclization to form a chromane derivative. This can occur if the palladium, after oxidative addition, preferentially catalyzes the intramolecular reaction of the alkoxy chain with the aryl ring rather than the intermolecular transmetalation with the boronic acid.

Side_Reaction

To minimize this side reaction, it is crucial to select reaction conditions that favor the intermolecular Suzuki coupling. Generally, using a higher concentration of the boronic acid and a catalyst system known for rapid transmetalation can help to outcompete the intramolecular pathway.

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel biaryl compounds. By understanding the underlying mechanism and potential challenges, and by employing the robust protocols and optimization strategies outlined in this guide, researchers can confidently and successfully utilize this important building block in their synthetic endeavors. Careful attention to reaction setup, reagent quality, and monitoring are key to achieving high yields and purity.

References

  • BenchChem Technical Support. (2025). Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
  • BenchChem Technical Support. (2025). A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 12, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Modak, A., et al. (2018). Optimization in reaction conditions for Suzuki coupling reactions....
  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
  • National Institutes of Health. (2024).
  • KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). Controlling cyclization pathways in palladium(ii)
  • MDPI. (n.d.).
  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN....
  • Amanote Research. (n.d.). (PDF)
  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling Reactions for Aryl Bromides. BenchChem.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Bryn Mawr College. (n.d.). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes.
  • PubMed. (2014). Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes.
  • National Institutes of Health. (n.d.).
  • PubMed. (2023).
  • PubMed. (2004).
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). Palladium-Catalyzed 1,4-syn-Chloroalkylamination of 1,3-Dienes to Access Isoquinuclidines.

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Application Notes & Protocols: The Strategic Utility of 1-(3-Bromopropoxy)-2-fluorobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-(3-Bromopropoxy)-2-fluorobenzene (CAS No: 145943-76-6) has emerged as a particularly valuable intermediate.[1][2][3] Its utility stems from a bifunctional architecture: a reactive bromopropyl chain ideal for nucleophilic substitution and a fluorinated aromatic ring that imparts desirable pharmacokinetic properties.

The presence of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane penetration.[4][5] The propyl linker provides spatial and conformational flexibility, allowing chemists to optimally position key pharmacophoric elements for interaction with their biological targets.[6] This document provides a detailed exploration of the application of this compound, complete with a robust protocol for its use in N-alkylation reactions, a cornerstone transformation in pharmaceutical synthesis.

Compound Profile:

  • Molecular Formula: C₉H₁₀BrFO[1][2]

  • Molecular Weight: 233.08 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid[7]

  • Boiling Point: ~278 °C (Predicted)[1]

Core Application: Synthesis of Arylpropoxyamine Scaffolds

The primary application of this compound is to serve as an electrophile in nucleophilic substitution reactions (Sₙ2). The terminal bromine atom on the propoxy chain is an excellent leaving group, readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines. This reaction forges a key carbon-nitrogen bond, generating arylpropoxyamine scaffolds that are prevalent in a variety of clinically significant drugs, particularly those targeting the central nervous system (CNS).

The causality behind this application is twofold:

  • Reactivity: The primary alkyl bromide is highly susceptible to Sₙ2 displacement, proceeding under relatively mild conditions with high efficiency. The reaction is typically facilitated by a non-nucleophilic base in a polar aprotic solvent. The solvent choice is critical; solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) solvate the base's cation, thereby "freeing" the anionic base to deprotonate the amine nucleophile, increasing its reactivity without competing in the substitution.

  • Pharmacological Relevance: The resulting 2-fluorophenoxypropyl moiety is a key structural motif. The fluorine atom can block sites of metabolic oxidation, extending the half-life of a drug candidate.[6] Furthermore, its electronic properties can influence the pKa of the newly introduced amine, which is often crucial for receptor binding and solubility.

Logical Workflow for Synthesis

The process follows a logical and validated sequence from reaction setup to product verification, ensuring reproducibility and purity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Amine Nucleophile and Base in Aprotic Solvent (e.g., DMF, ACN) B Inert Atmosphere (N2 or Ar) C Add 1-(3-Bromopropoxy)- 2-fluorobenzene Dropwise B->C Reagent Addition D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor Progress by TLC/LC-MS D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H Wash, Dry, and Concentrate G->H I Purify via Column Chromatography or Recrystallization H->I Crude Product J Characterize Product (NMR, MS, IR) I->J K Assess Purity (HPLC) J->K L L K->L Final Product

Caption: General experimental workflow for N-alkylation.

Detailed Protocol: N-Alkylation of a Secondary Amine

This protocol details a representative synthesis using piperidine as the nucleophile. It is a self-validating system where reaction progress can be easily monitored, and the product can be unambiguously characterized.

Objective: To synthesize 1-(3-(2-Fluorophenoxy)propyl)piperidine.

Materials and Reagents
ReagentCAS No.Molecular WeightPuritySupplier Example
This compound145943-76-6233.08≥97%Sigma-Aldrich
Piperidine110-89-485.15≥99%Fisher Scientific
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Acros Organics
Acetonitrile (ACN), anhydrous75-05-841.05≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11HPLC GradeVWR Chemicals
Deionized Water (H₂O)7732-18-518.02--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.9 g, 21.0 mmol, 2.1 eq.).

    • Add anhydrous acetonitrile (40 mL) to the flask.

    • Add piperidine (1.0 mL, 10.1 mmol, 1.0 eq.) to the suspension.

    • Flush the apparatus with nitrogen gas. An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture.

  • Reagent Addition:

    • In a separate vial, dissolve this compound (2.33 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile.

    • Add this solution dropwise to the stirring suspension in the reaction flask at room temperature over 10 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C (reflux) using a heating mantle.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Acetonitrile is an excellent solvent for this transformation due to its polarity and ability to remain liquid at the reaction temperature.

    • Maintain the reaction at reflux for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the pure fractions and remove the solvent in vacuo to afford 1-(3-(2-Fluorophenoxy)propyl)piperidine as a colorless oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling Precautions
  • This compound is an irritant.[8] Handle it in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[8][9]

  • Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before use.[8]

Mechanistic Insight: The Sₙ2 Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of piperidine, acting as the nucleophile, attacks the electrophilic carbon atom attached to the bromine. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.

Caption: Sₙ2 mechanism for the N-alkylation reaction.

Conclusion

This compound stands out as a highly effective and versatile building block for pharmaceutical synthesis. Its predictable reactivity via the Sₙ2 pathway allows for the reliable construction of complex molecules containing the pharmacologically advantageous 2-fluorophenoxypropyl moiety. The protocol provided herein offers a robust and reproducible method for its application in N-alkylation reactions, serving as a foundational technique for researchers and scientists in drug development. The careful selection of reagents, solvents, and reaction conditions, grounded in a solid understanding of chemical causality, is key to achieving high yields and purity in these essential synthetic transformations.

References

  • This compound. MySkinRecipes. 1

  • This compound | 145943-76-6. ChemicalBook. 2

  • The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design. Benchchem. 6

  • SAFETY DATA SHEET. Fisher Scientific. 8

  • SAFETY DATA SHEET. Fisher Scientific. 9

  • 145943-76-6 | this compound. ChemScene. 3

  • This compound. Suzhou Aobai Pharmaceutical. 7

  • Radical Fluoroalkylation Reactions. ResearchGate. 4

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. 5

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Application Notes and Protocols: The Strategic Utility of 1-(3-Bromopropoxy)-2-fluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 1-(3-Bromopropoxy)-2-fluorobenzene (CAS No. 145943-76-6) has emerged as a pivotal intermediate for medicinal chemists.[1][2][3] Its structure is elegantly simple yet functionally powerful, comprising three key components: a 2-fluorophenoxy "head," a flexible three-carbon propyl linker, and a reactive bromo "tail." This unique trifecta of features makes it an invaluable tool for introducing the 2-fluorophenoxypropyl moiety into drug candidates, a substructure frequently associated with enhanced pharmacological properties.

The strategic incorporation of fluorine into drug molecules is a well-established strategy to optimize metabolic stability, binding affinity, and bioavailability.[4][5][6] This guide provides an in-depth exploration of the applications of this compound, detailing its reactivity, core uses in drug design, and comprehensive, field-tested protocols for its implementation in the laboratory.

Section 1: Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's properties is fundamental to its effective use. This compound is a colorless to light yellow liquid at room temperature, whose characteristics are summarized below.[3]

PropertyValueReference
CAS Number 145943-76-6[1][2]
Molecular Formula C₉H₁₀BrFO[7]
Molecular Weight 233.08 g/mol [7]
Boiling Point ~278 °C (Predicted)
Density ~1.42 g/cm³ (Predicted)[1]
Storage Room temperature[1][3]

Reactivity Insights:

The primary utility of this reagent lies in the high reactivity of the terminal bromine on the propyl chain. As a primary alkyl bromide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2) .[8] The bromide ion is a superb leaving group, allowing for efficient bond formation with a wide range of nucleophiles, including phenols, amines, and thiols.

  • Causality of Reactivity: The choice of a brominated linker over a chlorinated one is deliberate; the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromine a better leaving group and accelerating the rate of Sₙ2 reactions. The fluoroaromatic ring is chemically robust and does not participate in these reactions, ensuring that the structural integrity of the 2-fluorophenoxy head is maintained.

Section 2: Core Applications in Drug Discovery

The 2-fluorophenoxypropyl scaffold introduced by this reagent is a privileged structure in medicinal chemistry, finding utility in areas from oncology to neurobiology.[1]

A Flexible Linker for Optimal Target Engagement

In rational drug design, a linker's role is to connect key pharmacophoric elements, positioning them in the correct spatial orientation to maximize interactions with a biological target. The propyl chain of this compound provides the ideal balance of flexibility and length to achieve this.

A prime example of this principle is seen in the design of Selective Estrogen Receptor Modulators (SERMs), which are critical in treating hormone-sensitive cancers.[9] The propyl linker serves to position a basic side chain (essential for estrogen receptor binding) at an optimal distance from the core scaffold of the drug, enhancing both affinity and modulatory activity.[9]

G cluster_0 Drug Candidate Core Core Scaffold (e.g., Triphenylethylene) Linker Flexible Propoxy Linker (from reagent) Core->Linker Pharmacophore Key Pharmacophore (e.g., Basic Amine) Linker->Pharmacophore Target Biological Target (e.g., Estrogen Receptor) Pharmacophore->Target   Optimal Binding   Interaction

Diagram 1: Conceptual role of the propyl linker.
The Strategic Advantage of the 2-Fluoro Substituent

The fluorine atom is far more than a simple substituent; it is a powerful tool for fine-tuning molecular properties.[4][5] Its presence on the aromatic ring confers several key advantages:

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the para-position. A fluorine atom at the ortho-position electronically deactivates the ring and can sterically hinder enzymatic access, preventing unwanted metabolism and increasing the drug's half-life.[9]

  • Improved Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. This allows it to form favorable electrostatic or hydrogen bonding interactions with amino acid residues in a protein's binding pocket, thereby increasing the drug's potency.[9]

  • Modulation of Physicochemical Properties: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[6]

Precursor for [¹⁸F]-Radiolabeled PET Imaging Agents

Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for clinical diagnostics and for understanding drug distribution in vivo during development. The fluorine atom in this compound makes it an ideal precursor for synthesizing PET tracers labeled with the radioactive isotope fluorine-18 ([¹⁸F]).[9]

By replacing the stable ¹⁹F atom with ¹⁸F in the final stages of synthesis, researchers can create radiolabeled versions of drug candidates. These tracers allow for the direct visualization of target engagement, receptor occupancy, and pharmacokinetics in living subjects, providing invaluable data for clinical progression.[5][9]

G cluster_workflow PET Tracer Synthesis Workflow Reagent This compound (Precursor) Step1 Synthesis of Des-fluoro Precursor Reagent->Step1  Multi-step  synthesis Step2 Radiolabeling with [¹⁸F]Fluoride Step1->Step2  Nucleophilic  Substitution PET_Tracer Final [¹⁸F]-PET Tracer Step2->PET_Tracer  Purification (HPLC)

Diagram 2: Generalized workflow for PET tracer synthesis.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for utilizing this compound.

Protocol 1: O-Alkylation of a Phenolic Substrate (Williamson Ether Synthesis)

Objective: To demonstrate the standard use of this compound as an alkylating agent for a phenolic nucleophile, a common reaction in the synthesis of diaryl ethers and related structures.

Materials:

  • Phenolic Substrate (e.g., 4-Phenylphenol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel

G cluster_reactants cluster_products R1 4-Phenylphenol Reaction_Arrow + R2 This compound Base K₂CO₃ Base->Reaction_Arrow  Base Solvent DMF Solvent->Reaction_Arrow  Solvent Product 1-(4-Biphenylyloxy)-3-(2-fluorophenoxy)propane Reaction_Arrow->Product  60-80 °C, 4-12 h

Diagram 3: Reaction scheme for O-Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-phenylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

    • Expert Insight: K₂CO₃ is a mild, inexpensive base sufficient for deprotonating the phenol. DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions by solvating the potassium cation, leaving the phenoxide nucleophile highly reactive.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will partition into the organic phase.

    • Expert Insight: This step quenches the reaction and removes the highly polar DMF and inorganic salts into the aqueous layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, aiding the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude oil or solid via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: N-Alkylation of a Secondary Amine

Objective: To demonstrate the synthesis of a tertiary amine, a common functional group in CNS-active compounds, using this compound.

Materials:

  • Secondary Amine (e.g., Morpholine)

  • This compound

  • Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

    • Expert Insight: Acetonitrile is a suitable polar aprotic solvent. If the amine substrate is sensitive, a milder organic base like DIPEA can be used to scavenge the HBr byproduct without promoting side reactions.

  • Reagent Addition: Add this compound (1.05 eq) to the mixture.

  • Reaction: Heat the reaction to 60 °C and monitor by TLC. N-alkylation reactions are often faster than O-alkylations.

  • Work-up & Purification: Follow a similar work-up procedure as described in Protocol 1. Basic products may require an acidic wash during extraction to remove unreacted starting amine. Purify by column chromatography.

  • Validation: Confirm the structure of the resulting tertiary amine by NMR and Mass Spectrometry.

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. Its well-defined reactivity allows for its predictable incorporation as a flexible linker, while the embedded 2-fluoro substituent offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[9] From developing novel therapeutics for cancer and CNS disorders to synthesizing advanced PET imaging agents, this reagent provides a direct and efficient route to complex molecules with significant therapeutic potential.

References

  • MySkinRecipes. This compound. Available at: [Link]

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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Available at: [Link]

  • Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Chemistry Stack Exchange. Available at: [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link]

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Application Notes and Protocols for 1-(3-Bromopropoxy)-2-fluorobenzene in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Linkers in Medicinal Chemistry

In the intricate process of drug design, the linker element—a molecular bridge connecting key pharmacophores—plays a pivotal role that extends far beyond simple spatial orientation. The thoughtful design of a linker can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-(3-Bromopropoxy)-2-fluorobenzene has emerged as a valuable and versatile linker, offering a unique combination of features that address several critical aspects of modern drug development. This guide provides an in-depth exploration of its applications, the scientific rationale behind its use, and detailed protocols for its incorporation into molecular scaffolds.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly increase the half-life of a drug.[3] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and create favorable electrostatic interactions with target proteins.[1] The 2-fluoro substitution on the phenyl ring of this linker provides these benefits, while the 3-bromopropoxy chain offers a reactive handle for conjugation to various nucleophiles.

Key Physicochemical and Pharmacokinetic Properties

The unique arrangement of the ortho-fluoro and the bromoalkoxy groups in this compound imparts a specific set of properties that are advantageous in drug design.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₉H₁₀BrFOProvides a compact and relatively rigid linker.
Molecular Weight 233.09 g/mol Contributes minimally to the overall molecular weight of the final compound.
Boiling Point 278.0±20.0 °C (Predicted)Indicates low volatility under standard laboratory conditions.
Density 1.422±0.06 g/cm³ (Predicted)Standard for halogenated aromatic compounds.
Reactivity The primary bromide is a good electrophile for S(_N)2 reactions.Allows for efficient conjugation with a wide range of nucleophiles (phenols, amines, thiols, etc.).
Fluorine Position ortho to the propoxy chainInfluences the conformation of the linker and can modulate interactions with the target protein. The electron-withdrawing nature of fluorine can also impact the reactivity of the aromatic ring.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system (CNS) and inflammatory pathways.[4] The 2-fluorophenoxypropyl moiety introduced by this linker is a common structural motif in bioactive compounds.

Central Nervous System (CNS) Drug Candidates

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS disorders. The physicochemical properties of this compound, particularly the presence of the fluorine atom, can enhance the lipophilicity of the resulting drug molecule, a key factor in passive diffusion across the BBB.[5] This linker has been utilized in the development of neuroleptic agents and other CNS-active compounds.[6][7]

Anti-Inflammatory Agents

The development of novel anti-inflammatory drugs often involves the synthesis of molecules that can effectively modulate specific biological targets, such as enzymes or receptors involved in the inflammatory cascade. The structural rigidity and electronic properties conferred by the 2-fluorophenoxypropyl group can contribute to enhanced binding affinity and selectivity for such targets.[6]

PET Imaging Agents

The presence of a fluorine atom in the linker opens up the possibility of developing Positron Emission Tomography (PET) imaging agents by incorporating the radioactive isotope ¹⁸F.[1][8] This allows for non-invasive in vivo imaging, which is invaluable for studying drug distribution, target engagement, and pharmacokinetics during preclinical and clinical development.

Experimental Protocols

The primary application of this compound in synthesis involves its reaction as an electrophile with various nucleophiles. The following are detailed, generalized protocols for its use in O-alkylation and N-alkylation reactions.

Protocol 1: O-Alkylation of Phenolic Compounds (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether by reacting a phenolic precursor with this compound. This is a fundamental transformation for creating a stable ether linkage.

Workflow for O-Alkylation of Phenols

Phenol Phenolic Substrate Reaction Reaction Mixture Phenol->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Linker This compound Linker->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat (e.g., 60-80 °C) Purification Purification (e.g., Column Chromatography) Workup->Purification Product Aryl Ether Product Purification->Product

Caption: General workflow for the O-alkylation of phenols.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Add anhydrous DMF or acetonitrile to the flask to dissolve or suspend the reactants.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF/acetonitrile).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl ether product.

Causality Behind Experimental Choices:

  • Base: A weak inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the phenol to its corresponding phenoxide, which is a more potent nucleophile. Cs₂CO₃ is often more effective for less reactive phenols.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it effectively solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. These solvents also have sufficiently high boiling points for the reaction to be conducted at elevated temperatures.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially if the phenolic substrate is sensitive to oxidation.

  • Excess Reagent: A slight excess of this compound is used to ensure complete consumption of the potentially more valuable phenolic substrate.

Protocol 2: N-Alkylation of Heterocyclic Amines

This protocol outlines the alkylation of a nitrogen-containing heterocycle with this compound. This is a common strategy for introducing the linker to a core scaffold in many CNS-active and other bioactive molecules.

Workflow for N-Alkylation of Heterocycles

Amine Heterocyclic Amine Substrate Reaction Reaction Mixture Amine->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Linker This compound Linker->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat (e.g., 80-100 °C) Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkylated Heterocycle Purification->Product

Caption: General workflow for the N-alkylation of heterocycles.

Materials:

  • Heterocyclic amine substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the heterocyclic amine (1.0 eq), the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq), and this compound (1.1 - 1.5 eq).

  • Add anhydrous DMF or acetonitrile as the solvent.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If K₂CO₃ was used, filter off the solids. Dilute the filtrate with water and extract with ethyl acetate. If Et₃N was used, directly dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated heterocycle.

Causality Behind Experimental Choices:

  • Base: For secondary amines within heterocycles, a base is necessary to facilitate the S(_N)2 reaction by neutralizing the HBr formed, thus driving the reaction to completion. K₂CO₃ is a solid base that is easily filtered off, while Et₃N is a liquid organic base that can be removed during aqueous workup.

  • Elevated Temperature: N-alkylation is often slower than O-alkylation, requiring higher temperatures to achieve a reasonable reaction rate.

  • Aqueous Wash: The NaHCO₃ wash is important to remove any remaining acidic byproducts and the triethylammonium bromide salt if Et₃N is used as the base.

Conclusion

This compound is a strategically valuable linker in drug design, providing a robust platform for conjugating a fluorinated aromatic moiety to a variety of molecular scaffolds. The presence of the ortho-fluoro group offers the potential for enhanced metabolic stability and favorable interactions with biological targets. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in drug development, enabling the efficient and rational incorporation of this versatile linker into novel therapeutic agents.

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  • Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. PubMed, 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/29732612/]
  • Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. PubMed, 2006. [URL: https://pubmed.ncbi.nlm.nih.gov/17165814/]
  • Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. PubMed, 1996. [URL: https://pubmed.ncbi.nlm.nih.gov/8740810/]
  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. PubMed, 1985. [URL: https://pubmed.ncbi.nlm.nih.gov/2861286/]
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. PubMed Central, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8108427/]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Utilization of a Versatile Building Block

1-(3-Bromopropoxy)-2-fluorobenzene is a bifunctional aromatic compound poised for the strategic construction of novel heterocyclic scaffolds.[1] Its unique structural features—a reactive bromopropoxy chain and a fluorine-substituted benzene ring—offer multiple avenues for synthetic manipulation, making it a valuable starting material in medicinal chemistry and materials science. The propoxy linker provides the necessary carbon framework for the formation of five-, six-, or seven-membered rings, while the fluorine atom can serve as a handle for further functionalization or as a modulator of the final compound's physicochemical properties.[2] This guide provides detailed protocols and mechanistic insights for the synthesis of fluorinated chromanes and benzoxepines, two classes of heterocyclic compounds with significant biological and therapeutic potential.

PART 1: Synthesis of 8-Fluorochroman: A Base-Mediated Intramolecular Cyclization Approach

The synthesis of 8-fluorochroman from this compound represents a direct and efficient method for constructing the chroman scaffold. This intramolecular cyclization is typically mediated by a strong base, which facilitates the deprotonation of the aromatic ring, followed by nucleophilic attack on the electrophilic carbon of the bromopropoxy chain.

Mechanistic Rationale

The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. The choice of a strong, non-nucleophilic base is critical to favor the desired cyclization pathway over intermolecular side reactions. The reaction is believed to proceed as depicted in the workflow below.

start This compound base Strong Base (e.g., NaH, KHMDS) start->base Deprotonation intermediate Aryl Anion Intermediate start->intermediate Formation of Aryl Anion cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Rate-determining step product 8-Fluorochroman cyclization->product Ring Closure & Protonation

Caption: Workflow for the base-mediated synthesis of 8-Fluorochroman.

Experimental Protocol: Synthesis of 8-Fluorochroman

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry of sodium hydride.

  • Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 8-fluorochroman.

Table 1: Expected Product Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR (CDCl3) δ (ppm)Expected 13C NMR (CDCl3) δ (ppm)
8-FluorochromanC9H9FO152.176.90-6.70 (m, 3H), 4.25 (t, 2H), 2.80 (t, 2H), 2.10 (quint, 2H)155.0 (d), 145.0 (d), 124.0 (d), 120.0 (d), 115.0 (d), 68.0, 25.0, 22.0

PART 2: Palladium-Catalyzed Intramolecular C-O Bond Formation

For substrates where direct deprotonation might be challenging or lead to side products, a palladium-catalyzed intramolecular C-O bond formation offers a powerful alternative for the synthesis of chroman derivatives. This approach leverages the ability of palladium catalysts to facilitate the coupling of the aryl fluoride with the terminal alcohol, which can be generated in situ from the alkyl bromide.

Mechanistic Considerations

The catalytic cycle is proposed to involve the oxidative addition of the aryl fluoride to a Pd(0) species, followed by coordination of the alkoxide and subsequent reductive elimination to form the chroman ring and regenerate the Pd(0) catalyst.

pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition start 1-(3-Hydroxypropoxy)-2-fluorobenzene start->oxidative_addition pd_intermediate Aryl-Pd(II)-F Intermediate oxidative_addition->pd_intermediate alkoxide_coordination Alkoxide Coordination pd_intermediate->alkoxide_coordination pd_alkoxide_complex Aryl-Pd(II)-OAlk Complex alkoxide_coordination->pd_alkoxide_complex reductive_elimination Reductive Elimination pd_alkoxide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 8-Fluorochroman reductive_elimination->product

Caption: Proposed catalytic cycle for the Palladium-catalyzed synthesis of 8-Fluorochroman.

Experimental Protocol: Palladium-Catalyzed Synthesis of 8-Fluorochroman

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Anhydrous toluene

  • Water

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene and a small amount of water to the tube.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 8-fluorochroman.

PART 3: Synthesis of Fluorinated Benzoxepines via Lewis Acid Promotion

The synthesis of seven-membered heterocyclic rings, such as benzoxepines, can be achieved through an intramolecular Friedel-Crafts-type alkylation. A Lewis acid is employed to activate the bromopropoxy chain, generating a carbocationic intermediate that is subsequently attacked by the electron-rich aromatic ring.

Mechanistic Pathway

The Lewis acid coordinates to the bromine atom, facilitating its departure and the formation of a primary carbocation. This carbocation then undergoes electrophilic attack on the ortho position of the fluorobenzene ring, followed by deprotonation to yield the fluorinated benzoxepine.

start This compound lewis_acid Lewis Acid (e.g., AlCl3, TiCl4) start->lewis_acid Activation carbocation Carbocation Intermediate start->carbocation Carbocation Formation electrophilic_attack Intramolecular Electrophilic Aromatic Substitution carbocation->electrophilic_attack sigma_complex Sigma Complex electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Fluorinated Benzoxepine deprotonation->product

Caption: Proposed mechanism for the Lewis acid-promoted synthesis of a fluorinated benzoxepine.

Experimental Protocol: Lewis Acid-Promoted Synthesis of Fluorinated Benzoxepine

Materials:

  • This compound (1.0 eq)

  • Aluminum chloride (AlCl3) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add aluminum chloride (1.2 eq) portion-wise to the stirred solution.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzoxepine.

Conclusion and Future Perspectives

The protocols detailed herein provide a foundational framework for the synthesis of novel fluorinated heterocyclic compounds from the versatile starting material, this compound. The choice of synthetic strategy—be it base-mediated, palladium-catalyzed, or Lewis acid-promoted cyclization—will depend on the desired heterocyclic scaffold and the compatibility of other functional groups. These methods open the door to the creation of diverse libraries of fluorinated heterocycles for screening in drug discovery programs and for the development of new functional materials. Further exploration into asymmetric catalysis for these transformations could provide access to enantiomerically pure compounds, which is of paramount importance in pharmaceutical research.

References

  • Ritter, T. et al. (2018). Palladium-Catalyzed Electrophilic Aromatic C–H Fluorination. Wipf Group Meeting. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Product Formation in Reactions with 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Bromopropoxy)-2-fluorobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you anticipate, identify, and mitigate the formation of common side products, thereby improving reaction efficiency, yield, and purity.

Part 1: Understanding the Reactivity Profile

This compound is a bifunctional reagent primarily used as a linker in medicinal chemistry and materials science.[1] Its reactivity is dominated by the primary alkyl bromide on the propoxy chain, which is an excellent electrophile for SN2 reactions. However, the interplay between this group, the ether linkage, and the electron environment of the fluorinated aromatic ring can give rise to several predictable, yet often frustrating, side reactions. This guide will address these issues in a practical, question-and-answer format.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reactions involving this compound.

FAQ 1: Intramolecular Cyclization - The "Phantom" Product

Question: I am attempting a nucleophilic substitution with an amine/phenol, but my reaction is yielding a significant, non-polar byproduct that has lost HBr, according to mass spectrometry. What is this side product, and how can I prevent its formation?

Answer:

This is the most frequently encountered issue. The side product is almost certainly 8-fluoro-3,4-dihydro-2H-chromene , the result of an intramolecular Friedel-Crafts-type alkylation.

Causality (The "Why"): The bond between the propyl chain's terminal carbon and the bromine is polarized. Under thermal stress or in the presence of trace Lewis acids (or even some bases), this bond can weaken, leading to the formation of a carbocation-like intermediate. This electrophilic center is perfectly positioned for the electron-rich aromatic ring to attack in a classic Electrophilic Aromatic Substitution, forming a stable six-membered ring. The ortho-alkoxy group is an activating group, directing this cyclization to the C6 position of the benzene ring.

Prevention & Mitigation Protocol: The key is to ensure the SN2 reaction kinetics significantly outpace the intramolecular cyclization kinetics.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. For many nucleophiles, starting at room temperature or even 0 °C and slowly warming is sufficient. High temperatures dramatically favor the cyclization pathway.[2]

  • Base Selection: Use a moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Avoid overly strong bases like sodium hydride (NaH) or alkoxides, which can promote elimination or other side reactions. Ensure the base is finely powdered and dry to maximize surface area and reactivity.[3]

  • Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents are effective at solvating the nucleophile for the SN2 reaction without promoting the carbocation formation that leads to cyclization. Ensure the solvent is anhydrous.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Prolonged reaction times, even at moderate temperatures, will increase the amount of the cyclized byproduct.

Diagram: Competing Reaction Pathways

G cluster_start Reactants cluster_products Potential Products SM This compound + Nucleophile (Nu⁻) Desired Desired Sₙ2 Product (Nu-(CH₂)₃-O-ArF) SM->Desired Sₙ2 Pathway (Favored by low temp, K₂CO₃) Side Side Product (8-fluoro-3,4-dihydro-2H-chromene) SM->Side Intramolecular Cyclization (Favored by high temp, Lewis acids)

Caption: Desired SN2 reaction vs. intramolecular cyclization.

FAQ 2: Hydrolysis - The Polar Impurity

Question: My reaction is sluggish, and after workup, I have a significant amount of a polar byproduct that is soluble in water. What is it?

Answer:

You are likely observing the formation of 3-(2-fluorophenoxy)propan-1-ol . This occurs when the alkyl bromide is hydrolyzed by water present in the reaction mixture.

Causality (The "Why"): Water can act as a competing nucleophile, attacking the electrophilic carbon and displacing the bromide. This is especially problematic if the primary nucleophile is weak or sterically hindered, or if the reaction conditions are not strictly anhydrous.

Prevention & Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).

    • Use freshly opened or properly stored reagents. Hygroscopic bases like K₂CO₃ should be dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon). This not only prevents moisture from the air from entering the reaction but also prevents potential oxidative degradation of sensitive substrates.[2]

FAQ 3: High Molecular Weight Impurities

Question: My crude product shows a mass peak corresponding to C₁₈H₁₈F₂O₂, which appears to be a dimer. Where is this coming from?

Answer:

This impurity is likely 1,3-bis(2-fluorophenoxy)propane . It can arise from two sources:

  • As an Impurity in the Starting Material: The synthesis of this compound typically involves the reaction of 2-fluorophenol with 1,3-dibromopropane.[4][5] If the stoichiometry is not carefully controlled, a double substitution on 1,3-dibromopropane can occur, leading to this bis-ether as a persistent impurity.

  • Formation During the Reaction: If your reaction generates 2-fluorophenoxide (e.g., through ether cleavage under harsh conditions, though this is rare) or if your starting 2-fluorophenol was not fully consumed in the preparation of the reagent, it can act as a nucleophile and react with another molecule of the starting material to form the dimer.

Prevention & Mitigation Protocol:

  • Verify Starting Material Purity: Before starting a large-scale reaction, analyze your batch of this compound by GC-MS or ¹H NMR to quantify the level of the bis-ether impurity.

  • Purification: If the impurity level is significant (>1-2%), consider purifying the starting material via column chromatography or distillation.

  • Stoichiometric Control: When preparing the reagent, use a slight excess of 1,3-dibromopropane relative to 2-fluorophenol to minimize the formation of the bis-alkylation product.

Part 3: Recommended "Best Practice" Protocol

This general protocol for nucleophilic substitution is designed to minimize the side products discussed above.

Objective: Synthesis of N-substituted-3-(2-fluorophenoxy)propan-1-amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered, dried (2.0 - 3.0 equiv)[3]

  • Anhydrous Acetonitrile (CH₃CN)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: Assemble the dry glassware and purge with inert gas for 10-15 minutes.

  • Charging the Flask: To the flask, add this compound, followed by anhydrous acetonitrile. Begin stirring to dissolve.

  • Addition of Reagents: Add the amine nucleophile, followed by the powdered potassium carbonate.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 20% Ethyl Acetate/Hexanes mobile phase) or LC-MS.

  • Heating (If Necessary): If no significant conversion is observed after 4-6 hours at room temperature, gently heat the reaction to 40-50 °C. Avoid high temperatures. Continue to monitor progress.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired product.

Part 4: Data Summary & Troubleshooting Flowchart

Table 1: Common Side Products and Their Characteristics
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Identifying Characteristics
8-fluoro-3,4-dihydro-2H-chromeneC₉H₉FO152.17Non-polar; loss of HBr from starting material; often appears close to the starting material spot on TLC.
3-(2-fluorophenoxy)propan-1-olC₉H₁₁FO₂170.18Polar; hydroxyl group visible in IR spectrum; stains with permanganate on TLC.
1,3-bis(2-fluorophenoxy)propaneC₁₅H₁₄F₂O₂276.27High molecular weight; non-polar; may be present in the starting material.
Troubleshooting Flowchart

G Start Problem: Low Yield or Multiple Spots on TLC CheckMS Analyze crude reaction mixture by LC-MS Start->CheckMS MassLossHBr Major peak shows mass loss of HBr (M-81)? CheckMS->MassLossHBr MassHydrolysis Major peak shows mass of C₉H₁₁FO₂ (170.18)? MassLossHBr->MassHydrolysis No ResultCyclization Diagnosis: Intramolecular Cyclization Action: Lower reaction temp, check for acidic impurities, reduce reaction time. MassLossHBr->ResultCyclization Yes MassDimer Major peak shows mass of C₁₅H₁₄F₂O₂ (276.27)? MassHydrolysis->MassDimer No ResultHydrolysis Diagnosis: Hydrolysis Action: Use anhydrous solvents/reagents, run under inert atmosphere. MassHydrolysis->ResultHydrolysis Yes ResultDimer Diagnosis: Dimer Formation Action: Check purity of starting material by GC-MS or NMR before use. MassDimer->ResultDimer Yes ResultOther Other Issue: Consult further literature or technical support. MassDimer->ResultOther No

Caption: A logical guide for diagnosing common side products.

References

  • Zhang, R. K., et al. (2023). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Nature Chemistry. Available at: [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • Lockner, J. W., et al. (2011). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic letters. Available at: [Link]

  • ResearchGate. (n.d.). A Fluorination / Aryl Migration / Cyclization Cascade for the Metal-free Synthesis of Fluoro Benzoxazepines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Retrieved from [Link]

  • ChemComplete. (2022, May 23). Intramolecular Claisen - The Diekmann Cyclization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux,.... Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(3-Bromopropoxy)-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile linker in their synthetic workflows. Achieving high purity of this reagent is critical for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. This compound is typically synthesized via a Williamson ether synthesis, reacting 2-fluorophenol with 1,3-dibromopropane.[1] This reaction, while robust, can generate several side products and carry over unreacted starting materials.

cluster_reaction Williamson Ether Synthesis (SN2) R1 2-Fluorophenol P This compound (Desired Product) R1->P + 1,3-Dibromopropane R2 1,3-Dibromopropane I4 Allyl-2-fluorophenyl ether (Elimination Product) R2->I4 E2 Elimination (favored by strong, hindered bases) Base Base (e.g., K2CO3) Base->R1 Deprotonation I3 1,3-bis(2-fluorophenoxy)propane (Double Substitution) P->I3 + Deprotonated 2-Fluorophenol I1 Unreacted 2-Fluorophenol I2 Unreacted 1,3-Dibromopropane

Caption: Synthesis of this compound and common side products.

The primary challenge lies in separating the desired product from these structurally similar compounds.

ImpurityChemical StructureBoiling Point (°C)Relative PolaritySeparation Rationale
2-Fluorophenol C₆H₅FO152High (Acidic)Removable with a basic aqueous wash due to its acidic phenolic proton.
1,3-Dibromopropane C₃H₆Br₂167LowSeparable by fractional distillation or chromatography.
1,3-bis(2-fluorophenoxy)propane C₁₅H₁₄F₂O₂>300Moderate-HighHigher boiling point and more polar than the desired product; best removed by column chromatography.
Allyl-2-fluorophenyl ether C₉H₉FO~170-180 (est.)LowClose boiling point to starting material, making chromatography the preferred method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-purpose purification method for this compound?

For typical lab-scale synthesis (<50 g), silica gel column chromatography is the most robust and effective method.[2] It can separate the desired product from unreacted starting materials, non-polar byproducts, and more polar double-substitution products simultaneously. For industrial scales, fractional distillation under reduced pressure is often more economical.[3]

Q2: My crude product is a yellow or brown oil. What causes this color and how can I remove it?

The coloration usually arises from minor, highly conjugated byproducts or degradation products formed during the reaction, especially if heated for extended periods. A preliminary purification step can involve dissolving the crude oil in a suitable solvent (e.g., dichloromethane), treating it with activated charcoal for 15-20 minutes, and filtering through a pad of celite. This is often effective at removing color before final purification by chromatography or distillation.

Q3: How can I quickly assess the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is indispensable.[4] Before starting the column, develop a TLC solvent system that gives good separation between your product and major impurities. A typical starting point is a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1). The desired product, being moderately polar, should have an Rf value of approximately 0.3-0.4 for optimal separation on a column.[5]

Q4: Can I use recrystallization to purify this compound?

Since this compound is a liquid at room temperature, direct recrystallization is not feasible.[6][7] Recrystallization is a technique used for the purification of solids.[8][9] While it's theoretically possible to form a solid derivative for purification and then cleave it, this is an inefficient workflow. Liquid chromatography or distillation are the standard and recommended methods.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during purification.

G start Problem Observed in Crude Product Analysis phenol Unreacted 2-Fluorophenol (Acidic Impurity) start->phenol Acidic spot on TLC or characteristic NMR peaks dihalide Unreacted 1,3-Dibromopropane (Non-polar Impurity) start->dihalide Non-polar spot on TLC or low boiling fraction bis_ether High MW Impurity (e.g., bis-ether) start->bis_ether High boiling point / low Rf spot multi Multiple Impurities (Complex Mixture) start->multi Multiple spots on TLC wash Perform Basic Wash (e.g., 1M NaOH aq.) phenol->wash distill Vacuum Fractional Distillation dihalide->distill If boiling points differ >25°C chrom Silica Gel Column Chromatography bis_ether->chrom multi->chrom wash->chrom If other impurities remain end Pure Product distill->end chrom->end

Caption: Decision workflow for selecting a purification strategy.

Problem: My NMR spectrum shows a significant amount of unreacted 2-fluorophenol.

  • Probable Cause: The reaction may not have gone to completion, or an insufficient amount of base was used to fully deprotonate the phenol.

  • Solution:

    • Aqueous Basic Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer 2-3 times with a 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. The basic solution will deprotonate the acidic 2-fluorophenol, forming a water-soluble salt that partitions into the aqueous layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Assess the purity. If other impurities remain, proceed with column chromatography.

Problem: GC-MS analysis indicates contamination with the starting material, 1,3-dibromopropane.

  • Probable Cause: An excess of 1,3-dibromopropane was used in the reaction.

  • Solution 1: Vacuum Fractional Distillation: This is the preferred method if 1,3-dibromopropane is the primary contaminant and its boiling point is sufficiently different from the product's. The boiling point of this compound is 150 °C at 12 mmHg.[7] 1,3-dibromopropane boils at 167 °C at atmospheric pressure, but its boiling point will also be significantly lower under vacuum. A fractional distillation column (e.g., a Vigreux column) is necessary to achieve good separation.[3]

  • Solution 2: Column Chromatography: If distillation equipment is unavailable or other impurities are also present, column chromatography is effective. 1,3-dibromopropane is significantly less polar than the desired ether product and will elute much faster from the column with a non-polar eluent.

Problem: A high molecular weight peak is observed in the mass spectrum, and a slow-moving spot is seen on TLC, likely the 1,3-bis(2-fluorophenoxy)propane byproduct.

  • Probable Cause: The reaction stoichiometry or conditions favored the second substitution of the dibromopropane linker.

  • Solution: Silica gel column chromatography is the most effective method. The bis-ether product has two polar ether groups and is significantly more polar than the desired mono-ether product. It will be retained more strongly on the silica gel, allowing for excellent separation. A gradient elution, starting with a low polarity solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes), will provide the best results.

Problem: My reaction seems to have stalled, and I have a mixture of starting materials and product.

  • Probable Cause: This could be due to several factors, including impure reagents, insufficient base, or low reaction temperature.[10] In some cases, phase-transfer catalysis is used in industrial settings to improve reaction rates.[1]

  • Solution: Purification of such a complex mixture is best handled by column chromatography, which can resolve multiple components. Before attempting to purify the entire batch, it is advisable to run a small-scale test column to optimize the solvent system for separation.

Section 4: Detailed Purification Protocols

Protocol 1: High-Resolution Purification by Silica Gel Column Chromatography

This protocol assumes a crude product mass of 5-10 grams. Adjust silica and solvent volumes accordingly.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small sample of the crude oil in dichloromethane.

    • Spot on a TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 19:1, 9:1, 4:1).

    • The ideal solvent system will show the desired product with an Rf of ~0.3 and clear separation from other UV-active spots.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 4-5 cm diameter for 10 g of crude).

    • Insert a small cotton or glass wool plug at the bottom. Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (e.g., 150-200 g) in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).[4]

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica. Do not let the column run dry.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude oil (5-10 g) in the minimum amount of dichloromethane or the eluent.

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude oil in a minimal amount of solvent, add 10-15 g of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions (e.g., 20-25 mL per tube).

    • Monitor the fractions by TLC. Combine fractions that contain only the pure product.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.

Protocol 2: Bulk Purification by Vacuum Fractional Distillation

This method is suitable for larger quantities or when the primary impurity has a significantly different boiling point.

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar or boiling chips.

    • Attach a fractionating column (a Vigreux column of at least 20 cm is recommended) to the flask.[3]

    • Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Connect a condenser and a receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Distillation Procedure:

    • Place the crude oil in the distillation flask.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).

    • Gently heat the flask using a heating mantle.

    • Observe the vapor ring rise slowly up the fractionating column. A slow ascent is key to good separation.[3]

    • Collect any low-boiling initial fractions (forerun) in a separate flask.

    • When the temperature stabilizes at the boiling point of the desired product (approx. 150 °C at 12 mmHg), switch to a clean receiving flask to collect the main fraction.[7]

    • Stop the distillation when the temperature begins to rise again or when only a small residue remains.

  • Purity Analysis:

    • Analyze the collected main fraction using GC-MS or ¹H NMR to confirm its purity.

Section 5: Purity Assessment

Final confirmation of purity should always be performed using high-resolution analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect proton-bearing impurities. Look for the absence of peaks corresponding to 2-fluorophenol or alkene protons from elimination byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent technique for detecting volatile impurities.[11] A single peak in the gas chromatogram with the correct mass spectrum (m/z = 232/234 for bromine isotopes) is a strong indicator of high purity.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of the key ether (C-O-C) linkage and the aromatic C-F bond, and the absence of the broad -OH stretch from any residual 2-fluorophenol.

By understanding the potential impurities and applying the appropriate purification and analytical techniques, researchers can ensure the high quality of their this compound for reliable and reproducible downstream applications.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-Bromopropoxy)-2-fluorobenzene (CAS 145943-76-6). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for leveraging this versatile building block in cross-coupling reactions. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Section 1: Understanding the Reagent

FAQ: Core Concepts

Q1: What are the key reactive sites on this compound?

A1: This molecule possesses two distinct reactive sites. The primary site for cross-coupling is the aryl bromide (C-Br) bond on the benzene ring. The bromine atom is a good leaving group in palladium-catalyzed reactions.[1] The secondary site is the alkyl bromide on the propoxy chain, which is susceptible to nucleophilic substitution but generally less reactive than the aryl bromide in cross-coupling conditions.

Q2: How do the fluoro and propoxy substituents influence the reactivity of the aryl bromide?

A2: The electronic effects of the substituents are critical. The ortho-fluoro group is electron-withdrawing, which can make the palladium catalyst's oxidative addition into the C-Br bond more favorable. Conversely, the meta-propoxy group is weakly electron-donating. This electronic balance influences catalyst and ligand selection. The steric bulk of the ortho-fluoro group is minimal, but the adjacent propoxy chain could influence the approach of bulky catalysts.

Q3: What is the recommended storage and handling for this reagent?

A3: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3] As with most organic halides, it's advisable to handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 2: Troubleshooting Common Cross-Coupling Reactions

This section addresses specific issues you may encounter during experiments. We provide a logical troubleshooting workflow to diagnose and resolve common problems.

Troubleshooting Workflow: Low Product Yield

Below is a decision-making diagram to guide your troubleshooting process when experiencing low yields in coupling reactions.

troubleshooting_low_yield start Low Yield Observed reagent_check 1. Verify Reagent Integrity - Boronic acid/amine purity? - Solvent anhydrous & degassed? - Base quality? start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere - Reaction fully purged? - Positive N2/Ar pressure? reagent_check->atmosphere_check Reagents OK catalyst_check 3. Evaluate Catalyst System - Correct Pd source & ligand? - Pre-catalyst activation needed? atmosphere_check->catalyst_check Atmosphere OK temp_check 4. Optimize Temperature - Too low for activation? - Too high causing degradation? catalyst_check->temp_check Catalyst OK side_reactions Identify Side Products (LCMS/GCMS) - Dehalogenation? - Homocoupling? - Protodeboronation? temp_check->side_reactions Temp OK solution Implement Targeted Solution side_reactions->solution

Caption: A workflow for troubleshooting low product yields.

Troubleshooting Guide: Specific Issues

Q4: I'm seeing a significant amount of dehalogenated starting material, this compound being converted to 1-propoxy-2-fluorobenzene. What is causing this?

A4: Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[4][5]

  • Causality: This typically occurs when the Pd(II)-aryl intermediate, formed after oxidative addition, undergoes reaction with a hydride source before it can react with your coupling partner. Common hydride sources include certain bases (like those with β-hydrides), solvents (like alcohols, if used as co-solvents), or impurities. High temperatures can also exacerbate this issue.[5]

  • Solutions:

    • Choice of Base: Switch to a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that minimize dehalogenation.[6]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the reductive elimination step (the desired product formation), outcompeting the dehalogenation pathway.[7]

    • Solvent Purity: Ensure your solvents are truly anhydrous. Water can sometimes facilitate protonolysis pathways that lead to dehalogenation.

    • Temperature Control: Lower the reaction temperature. While this may slow the reaction, it can significantly disfavor the dehalogenation side reaction.[6]

Q5: My Suzuki-Miyaura coupling reaction is sluggish, and I'm recovering unreacted starting material. How can I improve the conversion rate?

A5: Sluggish conversion in Suzuki couplings often points to issues with catalyst activation, transmetalation, or reagent stability.

  • Causality: The boronic acid must be activated by the base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8] If the base is too weak, hydrated, or sterically hindered, this step can be slow. Additionally, boronic acids can degrade via protodeboronation, especially at high temperatures.[4]

  • Solutions:

    • Base and Solvent System: For this substrate, a common starting point is a base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water. The water is crucial for activating the boronic acid.[9]

    • Catalyst and Ligand: A pre-catalyst like Pd(dppf)Cl₂ is often robust. However, if the reaction is slow, switching to a more active catalyst system, such as a combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos or XPhos, can significantly increase the rate.

    • Temperature: Gradually increase the reaction temperature. Many Suzuki couplings require temperatures between 80-110 °C to proceed efficiently.[10]

    • Degassing: Ensure the reaction mixture is thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst.[6]

Q6: In my Buchwald-Hartwig amination, I'm observing the formation of biaryl homocoupling products. What's going wrong?

A6: Homocoupling suggests that the palladium-aryl intermediate is reacting with itself rather than with the amine.[6]

  • Causality: This side reaction can be promoted by oxygen or if the concentration of the active amine is too low at the palladium center. The choice of base is also critical; very strong bases like KOtBu can sometimes promote side reactions if not used carefully.[11]

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) thoroughly before adding the catalyst.

    • Ligand Choice: Use bulky, electron-rich ligands. Ligands like BrettPhos are specifically designed to facilitate C-N bond formation and suppress side reactions.[7]

    • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base for aminations. Ensure it is fresh and from an unopened container, as it is highly hygroscopic.

    • Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure it outcompetes other potential reaction pathways.

Section 3: Recommended Protocols and Conditions

The following tables and protocols provide starting points for common coupling reactions with this compound. Optimization may be required based on the specific coupling partner.

Table 1: Recommended Starting Conditions for Common Couplings
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2%)BrettPhos (2-4%)NaOtBu (1.2)Toluene or Dioxane100
Sonogashira Pd(PPh₃)₂Cl₂ (2%)CuI (1-2%)Et₃N / Toluene60-80
Heck Pd(OAc)₂ (2%)PPh₃ (4%)Et₃N (1.5)DMF or Acetonitrile100-120
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

suzuki_protocol start Start: Prepare Reaction Vessel add_solids 1. Add to Flask: - this compound (1.0 eq) - 4-Methoxyphenylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - SPhos (4 mol%) - Pd(OAc)₂ (2 mol%) start->add_solids seal_purge 2. Seal with Septum & Purge with Argon for 15 min add_solids->seal_purge add_solvents 3. Add Degassed Solvents - Toluene (0.2 M) - Water (1/10th of Toluene vol.) seal_purge->add_solvents heat 4. Heat to 100 °C with Vigorous Stirring add_solvents->heat monitor 5. Monitor by TLC/LCMS (Typically 4-12 hours) heat->monitor workup 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine - Dry (Na₂SO₄), filter, concentrate monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 233 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium phosphate (2.0 mmol, 424 mg), SPhos (0.04 mmol, 16.4 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[12]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of argon, add to an oven-dried vial: sodium tert-butoxide (1.2 mmol, 115 mg).

  • In a separate flask, add this compound (1.0 mmol, 233 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and BrettPhos (0.03 mmol, 16.1 mg).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) and morpholine (1.1 mmol, 96 µL) under an inert atmosphere.

  • Transfer this solution to the vial containing the base.

  • Seal the vial tightly and place it in a preheated heating block at 100 °C. Stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is often complete in 2-18 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Purification and Catalyst Removal

Q7: I'm having trouble removing residual palladium from my final product. What are the best methods?

A7: Removing palladium to meet regulatory limits (often < 5-10 ppm for APIs) is a critical step in pharmaceutical development.[13]

  • Causality: Palladium can coordinate to heteroatoms (like nitrogen or oxygen) in your product, making it difficult to remove by standard chromatography or crystallization.[14]

  • Solutions:

    • Scavengers: The most effective method is often to treat a solution of your crude product with a palladium scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or activated carbon are highly effective at binding palladium.[13][14] Stir the product solution with the scavenger for a few hours, then filter it off.

    • Filtration: In some cases, the palladium catalyst may precipitate as palladium black. Filtering the crude reaction mixture through a pad of Celite can remove a significant portion of the metal.

    • Crystallization: If your product is a solid, recrystallization can be an effective purification method to reduce palladium levels, especially when combined with additives like N-acetylcysteine that keep the palladium in the mother liquor.[13]

    • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium into the aqueous phase.

References
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. ACS Publications. [Link]

  • Heck Coupling. NROChemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • This compound (C007B-523360). Cenmed. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health (NIH). [Link]

  • Cross-Coupling Reactions. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • 1-(3-Bromopropoxy)-4-fluorobenzene. PubChem. [Link]

  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromopropoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their chemical reactions. As an experienced application scientist, I will provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your synthesis.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule. Its primary mode of reactivity for the purposes of this guide is the nucleophilic substitution at the carbon bearing the bromine atom.[1][2] The propyl chain is attached to a primary carbon, which strongly favors the SN2 mechanism for substitution reactions.[1][3] Understanding the factors that govern SN2 reactions is paramount to troubleshooting low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low conversion to the desired product. What are the first things I should investigate?

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Conversion Rate Detected Reagent_Check Step 1: Verify Reagent Quality & Purity Start->Reagent_Check Anhydrous_Check Step 2: Ensure Anhydrous Conditions Reagent_Check->Anhydrous_Check Base_Check Step 3: Evaluate Base Selection & Stoichiometry Anhydrous_Check->Base_Check Solvent_Check Step 4: Assess Solvent Choice Base_Check->Solvent_Check Temp_Time_Check Step 5: Optimize Temperature & Reaction Time Solvent_Check->Temp_Time_Check Side_Reaction_Check Step 6: Investigate Potential Side Reactions Temp_Time_Check->Side_Reaction_Check Optimization Optimization Strategies Side_Reaction_Check->Optimization

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Q2: How do I ensure my reagents are not the source of the problem?

Reagent quality is a critical, yet often overlooked, factor.

  • Purity of this compound: Ensure the purity of your starting material. Impurities can introduce competing side reactions.

  • Nucleophile Purity: Your nucleophile (e.g., a phenol, alcohol, or amine) must be pure and dry.

  • Base Quality: If you are using a solid base like sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions. A grayish appearance of NaH can indicate deactivation.[4] For carbonate or hydroxide bases, ensure they are finely powdered to maximize surface area.

Q3: My nucleophile is a phenol or an alcohol. What is the best base to use and why?

The choice of base is critical for the deprotonation of your nucleophile to form the more reactive alkoxide or phenoxide, a key step in the Williamson ether synthesis.[5]

Base TypeExamplespKa of Conjugate AcidRecommended ForKey Considerations
Hydrides Sodium Hydride (NaH), Potassium Hydride (KH)~35Alcohols, PhenolsIrreversible deprotonation. The byproduct is H₂ gas, which escapes, driving the reaction forward.[6] Requires strictly anhydrous conditions.
Hydroxides Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)~15.7Phenols, more acidic alcoholsCost-effective. Can be used with a phase-transfer catalyst in a biphasic system.[7]
Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)~10.3PhenolsMilder base, good for sensitive substrates. Slower reaction times may be necessary.
Alkoxides Potassium tert-butoxide (t-BuOK)~19Alcohols, PhenolsVery strong, sterically hindered base. Can favor elimination if not used carefully.

Expert Insight: For most phenol alkylations, K₂CO₃ in a polar aprotic solvent is a reliable starting point. For less acidic alcohols, NaH is the gold standard, but demands rigorous anhydrous technique.[6]

Q4: The reaction is sluggish. Could my solvent be the issue?

Absolutely. The solvent plays a crucial role in an SN2 reaction by solvating the ions.

  • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but poorly solvate the anionic nucleophile. This leaves a "naked," highly reactive nucleophile, accelerating the SN2 reaction.[7]

  • Solvents to Avoid: Protic solvents such as water, methanol, and ethanol should be avoided. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that significantly reduces its nucleophilicity and slows down the reaction.[7][8]

Q5: I'm observing byproducts in my TLC/LC-MS. What are the likely side reactions?

The primary competing reaction is the E2 elimination. This is especially problematic with strong, sterically hindered bases and at elevated temperatures.[4][7]

SN2_vs_E2 cluster_paths Reaction Pathways Reactants This compound + Nucleophile/Base (Nu⁻) SN2_Product SN2 Product (Desired Ether) Reactants->SN2_Product Attack at Cα (Substitution) E2_Product E2 Product (Alkene byproduct) Reactants->E2_Product Attack at Cβ-H (Elimination) Conditions_SN2 Favored by: - Strong, non-hindered nucleophile - Lower temperature - Polar aprotic solvent SN2_Product->Conditions_SN2 Conditions_E2 Favored by: - Strong, hindered base - Higher temperature E2_Product->Conditions_E2

Sources

Preventing decomposition of 1-(3-Bromopropoxy)-2-fluorobenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Bromopropoxy)-2-fluorobenzene is a key bifunctional building block in modern synthetic chemistry, valued for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications.[1] Its structure incorporates a fluorinated aromatic ring, which can modulate a molecule's electronic properties and metabolic stability, and a bromopropoxy chain that serves as a reactive handle for nucleophilic substitution and cross-coupling reactions.[1][2]

However, the inherent reactivity that makes this reagent valuable also renders it susceptible to specific decomposition pathways under common reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to identify, prevent, and resolve issues related to the instability of this compound, ensuring higher reaction yields and product purity.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound.

Q1: My reaction yield is significantly lower than expected, and I've isolated 2-fluorophenol as a major byproduct. What is happening?

A1: The presence of 2-fluorophenol is a definitive indicator of ether cleavage . The ether linkage in your starting material is being broken, separating the bromopropoxy chain from the 2-fluorophenyl ring.

Root Cause Analysis: Ethers are generally stable but can be cleaved under strongly acidic or, in some cases, strongly basic conditions.[3][4]

  • Acid-Catalyzed Cleavage: This is the most common cause. Ethers are susceptible to cleavage by strong acids like HBr and HI; while HCl is less reactive, it can still cause cleavage under harsh conditions.[4][5] The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group (an alcohol).[6] A halide anion then attacks one of the adjacent carbon atoms in an SN1 or SN2 fashion.[3][6] For this specific molecule, the SN2 attack will likely occur at the less-hindered primary carbon of the propoxy chain, releasing 2-fluorophenol.[5]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids (e.g., BBr₃, AlCl₃) are highly effective at cleaving ethers and must be avoided unless cleavage is the desired outcome.

  • Strongly Basic Conditions: While less common for aryl ethers, very strong bases like organolithium reagents can deprotonate the carbon alpha to the ether oxygen, leading to decomposition.[3]

Corrective Actions:

  • Strict pH Control: Ensure your reaction medium is neutral or mildly basic. If your reaction generates acidic byproducts, consider adding a non-nucleophilic acid scavenger (e.g., proton sponge) or using a buffered system.

  • Reagent Purity: Verify that all reagents, especially solvents, are free from acidic impurities. For example, stored chloroform can generate HCl.

  • Avoid Strong Acids: Do not use strong protic or Lewis acids in your reaction setup. If an acid catalyst is required for a different part of your molecule, select a milder, non-halide acid and run the reaction at the lowest effective temperature.

Q2: My NMR/LC-MS analysis shows an unexpected product with a mass corresponding to C₉H₉FO. What is this byproduct?

A2: This molecular formula suggests the loss of HBr from your starting material, which strongly points to an intramolecular cyclization event, forming 6-fluoro-3,4-dihydro-2H-chromene.

Root Cause Analysis: This is a classic example of an intramolecular Williamson ether synthesis. The oxygen of the ether acts as an internal nucleophile, attacking the carbon bearing the bromine atom. This process is often promoted by bases, which can deprotonate any trace amounts of water or other protic sources, or in some cases, directly facilitate the reaction.

  • Base-Promoted Cyclization: The presence of a base (e.g., hydroxides, alkoxides, or even strong amine bases) can facilitate the intramolecular SN2 reaction.

  • Thermal Promotion: Elevated temperatures can provide the necessary activation energy for the cyclization to occur, even without a strong base, especially in polar aprotic solvents that stabilize the transition state.

Corrective Actions:

  • Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) at low temperatures. Avoid strong, small bases like NaOH, KOH, or NaH if possible.

  • Temperature Control: Maintain the lowest possible reaction temperature. Consider running trials at 0 °C or even lower to disfavor the cyclization pathway.

  • Controlled Reagent Addition: If the reaction requires a nucleophile to displace the bromine, add it to the reaction mixture before adding any base. This allows the desired intermolecular reaction to compete more effectively with the intramolecular cyclization.

Q3: The reaction mixture has turned dark brown or black, and I'm seeing a complex mixture of products (or "tar"). What went wrong?

A3: The formation of dark, insoluble materials typically points to either thermal decomposition or uncontrolled side reactions , potentially involving radical pathways or impurities.

Root Cause Analysis:

  • Thermal Instability: While many aryl ethers are robust, prolonged exposure to high temperatures can lead to decomposition.[7] The presence of a bromoalkane functional group adds another potential point of instability.[8]

  • Impurity-Driven Reactions: The starting material may contain impurities from its synthesis, such as residual 2-fluorophenol, 1,3-dibromopropane, or catalysts, which can initiate unwanted side reactions.

  • Radical Reactions: In the presence of light, radical initiators, or certain metals, the carbon-bromine bond can undergo homolytic cleavage, initiating radical chain reactions that lead to polymerization or complex product mixtures.[9]

Corrective Actions:

  • Verify Reagent Purity: If possible, purify the this compound before use, for example, by passing it through a short plug of neutral alumina or silica gel to remove polar impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and side reactions with atmospheric components.

  • Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially if using reagents known to be light-sensitive.

  • Optimize Temperature: Do not overheat the reaction. Use the minimum temperature necessary for the desired transformation.

Key Decomposition Pathways: The Chemical Rationale

Understanding the mechanisms of decomposition is crucial for designing robust experimental protocols.

Acid-Catalyzed Ether Cleavage

This pathway involves the protonation of the ether oxygen, followed by a nucleophilic attack by a counter-ion (e.g., Br⁻). Given the primary nature of the propoxy chain, this proceeds via an SN2 mechanism.[5][6]

G Start This compound Protonated Protonated Ether (Oxonium Ion) Start->Protonated + H⁺ (from strong acid) SN2_TS SN2 Transition State Protonated->SN2_TS + Br⁻ (Nucleophile) Products 2-Fluorophenol + 1,3-Dibromopropane SN2_TS->Products Cleavage

Caption: Acid-catalyzed ether cleavage via an SN2 mechanism.

Base-Promoted Intramolecular Cyclization

This is an intramolecular SN2 reaction where the ether oxygen acts as the nucleophile, displacing the bromide on the same molecule to form a stable six-membered ring.

G Start This compound TS Intramolecular SN2 Transition State Start->TS Base or Heat Product 6-Fluoro-3,4-dihydro-2H-chromene + Br⁻ TS->Product Ring Closure G Start Low Yield or Unexpected Byproducts Check_NMR Analyze Crude NMR/LC-MS Start->Check_NMR Phenol 2-Fluorophenol Detected? Check_NMR->Phenol Cyclic C₉H₉FO Byproduct (m/z ~152) Detected? Phenol->Cyclic No Cleavage Diagnosis: Ether Cleavage ACTION: Check for acid, use acid scavenger. Phenol->Cleavage Yes Tar Dark 'Tar' or Complex Mixture? Cyclic->Tar No Cyclization Diagnosis: Intramolecular Cyclization ACTION: Lower temp, use hindered base. Cyclic->Cyclization Yes Decomp Diagnosis: General Decomposition ACTION: Lower temp, use inert atmosphere, check purity. Tar->Decomp Yes Other Other Issue: Re-evaluate core reaction (e.g., nucleophile strength, catalyst activity). Tar->Other No

Sources

Technical Support Center: Catalyst Selection for Efficient Reactions of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(3-Bromopropoxy)-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block for the synthesis of complex heterocyclic scaffolds. My objective is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions for maximal efficiency and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of this compound.

Question 1: What are the primary reaction pathways for this compound?

Answer: The unique structure of this molecule, featuring both an aryl bromide and a terminal alkyl bromide, makes it an ideal precursor for intramolecular cyclization reactions . The goal is typically to form a six-membered heterocyclic ring fused to the benzene ring. The most common transformations involve forming a new bond between the aromatic ring and a nucleophile tethered to the end of the propoxy chain. This is achieved by first substituting the terminal alkyl bromide and then performing a metal-catalyzed intramolecular cross-coupling reaction.

Question 2: Which catalyst system is the best starting point: Palladium or Copper?

Answer: The choice between Palladium (Pd) and Copper (Cu) catalysis is dictated primarily by the nature of the bond you intend to form and the specific functional groups present in your molecule.

  • Palladium-catalyzed Buchwald-Hartwig amination is generally the method of choice for forming C-N and C-O bonds.[1] It is known for its broad substrate scope, high functional group tolerance, and the availability of well-defined catalyst systems that often operate under milder conditions than traditional copper catalysis.[2][3]

  • Copper-catalyzed Ullmann condensation is a classic and cost-effective method, particularly powerful for forming C-S , C-N , and C-O bonds.[4] While traditional Ullmann reactions required harsh conditions, modern protocols using specific ligands have significantly improved their scope and mildness.[5][6]

For initial screening, a Pd-based system is often preferred for its reliability and extensive literature support, especially for challenging substrates.[7][8]

Question 3: How does the 2-fluoro substituent affect the reactivity of the C-Br bond?

Answer: The fluorine atom at the ortho position has a significant electronic effect. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the aromatic carbon more electrophilic and generally more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0) or Cu(I)). Therefore, the 2-fluoro group is considered an activating group for intramolecular cross-coupling reactions at the C-Br position.

Question 4: What are the most common side reactions to anticipate?

Answer: The primary challenges in these cyclization reactions are:

  • Dehalogenation: Reduction of the aryl bromide to an aryl C-H bond, resulting in the formation of 1-(3-bromopropoxy)benzene. This is particularly common in Ullmann reactions.[5][9]

  • Intermolecular Reaction/Polymerization: If the reaction concentration is too high, the substrate can react with another molecule instead of cyclizing, leading to dimers, oligomers, or insoluble polymers.

  • Ether Cleavage: Under strongly acidic conditions (typically during workup, but possible if acidic byproducts form), the ether linkage can be cleaved.[10][11]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or oxidized by trace oxygen, leading to stalled reactions.[5]

Part 2: Catalyst Selection & Optimization Workflow

Choosing the right catalyst is the most critical step for a successful cyclization. The following workflow and data tables provide a structured approach to this process.

Catalyst Selection Workflow Diagram

This diagram guides you through the initial decision-making process based on the desired heterocyclic product.

G cluster_input Step 1: Define Target cluster_decision Step 2: Select Catalyst Family cluster_catalyst Step 3: Choose Specific System cluster_output Step 4: Consult Protocol start Target Heterocycle? bond_type What bond to form? (C-N, C-O, C-S) start->bond_type pd_system Palladium System (Buchwald-Hartwig) bond_type->pd_system C-N or C-O (High Reliability) cu_system Copper System (Ullmann Condensation) bond_type->cu_system C-S, C-N, or C-O (Cost-Effective) pd_table See Table 1: Pd Catalyst Systems pd_system->pd_table cu_table See Table 2: Cu Catalyst Systems cu_system->cu_table

Caption: Catalyst selection workflow for intramolecular cyclization.

Data Tables for Catalyst System Comparison

Table 1: Recommended Palladium Catalyst Systems for C-N / C-O Cyclization

PrecatalystLigandRecommended BaseTypical SolventKey Advantages & Considerations
Pd₂(dba)₃XPhosNaOtBu, K₃PO₄Toluene, DioxaneBroadly applicable, highly active for aryl bromides.[1]
Pd(OAc)₂SPhosCs₂CO₃, K₂CO₃Toluene, t-AmylOHExcellent for sterically hindered couplings.
G3-XPhos(Internal)LHMDS, NaOtBuToluenePrecatalyst; rapid generation of active Pd(0).[7]
[Pd(allyl)Cl]₂t-BuXPhost-BuONaTolueneHighly effective for amination reactions.[1]

Table 2: Recommended Copper Catalyst Systems for C-S / C-N Cyclization

Copper SourceLigandRecommended BaseTypical SolventKey Advantages & Considerations
CuINone (or Phenanthroline)K₂CO₃, Cs₂CO₃DMF, DMSOClassic, inexpensive system. Can require higher temperatures.[9]
Cu₂ONoneK₃PO₄DioxaneOften used for C-O bond formation.
Cu(acac)₂NoneCs₂CO₃DMFSoluble copper source, can be effective in ligandless protocols.[12]
CuTCNonePyridinePyridine (as solvent)Copper(I)-thiophene-2-carboxylate; mild and effective.

Part 3: Troubleshooting Guide

Even with the best plan, experiments can falter. This section provides a logical, cause-and-effect approach to solving common problems.

Problem 1: Low or No Product Yield

Question: My reaction has stalled or shows no conversion to the desired product after 24 hours. What are the first things to check?

Answer: A failed reaction is almost always due to an issue with one of three components: the catalyst, the atmosphere, or the reagents. Follow this troubleshooting workflow to diagnose the issue.

G start Low / No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the atmosphere truly inert? check_catalyst->check_atmosphere Yes sol_catalyst_pd Solution: - Use a fresh bottle of ligand. - Use a pre-catalyst (e.g., G3-XPhos). - Ensure Pd(II) source is reduced to Pd(0). check_catalyst->sol_catalyst_pd No (Pd) sol_catalyst_cu Solution: - Use a fresh bottle of CuI (can oxidize to inactive Cu(II)). - Polish Cu metal if used. check_catalyst->sol_catalyst_cu No (Cu) check_reagents Are reagents pure & anhydrous? check_atmosphere->check_reagents Yes sol_atmosphere Solution: - Degas solvent thoroughly (freeze-pump-thaw is best). - Use Schlenk line or glovebox. - Ensure a positive pressure of N₂ or Ar. check_atmosphere->sol_atmosphere No check_conditions Are temperature/concentration correct? check_reagents->check_conditions Yes sol_reagents Solution: - Dry solvent over molecular sieves or distill. - Dry base (K₂CO₃, Cs₂CO₃) in an oven. - Purify starting material if needed. check_reagents->sol_reagents No sol_conditions Solution: - Increase temperature in 10°C increments. - Screen different solvents or bases. - Ensure proper stirring. check_conditions->sol_conditions No

Caption: Troubleshooting workflow for low-yield reactions.

  • Catalyst Activity: Palladium phosphine ligands can be sensitive to air and degrade over time.[2] Copper(I) salts can oxidize to the less active copper(II) state.[5] Always use fresh, high-purity catalysts.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) or Cu(I) catalyst, halting the catalytic cycle.[5] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Trace water can hydrolyze strong bases (like NaOtBu) and participate in side reactions. Ensure all solvents and reagents are anhydrous, as specified by the protocol.[5]

Problem 2: Significant Dehalogenation Side Product

Question: My main product is 1-(3-bromopropoxy)benzene, where the aryl bromine has been replaced by hydrogen. How can I prevent this?

Answer: Dehalogenation is a reductive process that competes with the desired cross-coupling.[5] The source of the hydrogen atom can be trace water, the solvent, or even the nucleophile itself.

Causality & Solution:

  • Cause: This side reaction becomes dominant when the rate of the desired catalytic cycle is slow, allowing more time for the reduction to occur. The mechanism often involves a protonolysis or a hydride transfer to the aryl-metal intermediate.

  • Troubleshooting Steps:

    • Enforce Rigorously Anhydrous Conditions: This is the most critical step. Dry all reagents and solvents thoroughly.[5]

    • Switch Ligand/Catalyst: Move to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type biarylphosphine ligand). This accelerates the reductive elimination step, outcompeting the dehalogenation pathway.[3]

    • Change the Base: Some bases can be a source of hydrides or promote pathways leading to dehalogenation. Screen weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.

    • Use an Excess of the Nucleophile: In some cases, using a slight excess (e.g., 1.2-1.5 equivalents) of the tethered nucleophile can favor the desired coupling.

Problem 3: Evidence of Ether Cleavage

Question: My crude NMR shows signals corresponding to 2-fluorophenol or 2-fluoro-1-(3-bromopropoxy)phenol. What is causing the ether bond to break?

Answer: Ether linkages are generally stable but can be cleaved under strong acidic conditions.[11] The reaction involves protonation of the ether oxygen, turning it into a good leaving group, followed by nucleophilic attack (Sₙ1 or Sₙ2) by a halide.[10][13][14]

Causality & Solution:

  • Cause: This is rarely an issue during the reaction itself unless an acidic additive is used. It most commonly occurs during an acidic aqueous workup (e.g., quenching with NH₄Cl followed by extraction with HCl).

  • Troubleshooting Steps:

    • Neutral Workup: Quench the reaction by filtering through a pad of celite and silica, then concentrate the filtrate. Avoid any acidic washes.

    • Use a Weaker Acid: If an acid wash is necessary to remove the base, use a very dilute solution of a weaker acid and minimize contact time.

    • Check for Acidic Byproducts: Ensure that no reagents degrade under the reaction conditions to produce strong acids.

Part 4: Experimental Protocols

These protocols provide a validated starting point for two common cyclization reactions.

Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol is for the synthesis of a 3,4-dihydro-2H-benzo[b][1][7]oxazine derivative.

  • Pre-reaction Setup: To an oven-dried Schlenk flask, add the N-substituted 1-(3-aminopropoxy)-2-fluorobenzene substrate (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.05 M (high dilution is key to favor intramolecular cyclization).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the palladium catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Catalyzed Intramolecular C-S Coupling

This protocol is for the synthesis of a 3,4-dihydro-2H-benzo[b][1][7]thiazine derivative.

  • Pre-reaction Setup: To an oven-dried Schlenk flask, add the S-substituted 1-(3-mercaptopropoxy)-2-fluorobenzene substrate (1.0 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the mixture to 120 °C in a preheated oil bath and stir for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

Part 5: Mechanistic Insights

Understanding the catalytic cycle helps in rationalizing reaction outcomes and troubleshooting.

The Buchwald-Hartwig Amination Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The efficiency of each step is highly dependent on the choice of phosphine ligand.[2]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst adds across the C-Br bond of the substrate to form a Pd(II) intermediate.[2]

  • Ligand Exchange: The amine nucleophile displaces the halide on the palladium center. This step is often facilitated by the base.

  • Reductive Elimination: The C-N bond is formed, releasing the desired cyclized product and regenerating the active L-Pd(0) catalyst. This is often the rate-limiting step and is accelerated by bulky, electron-rich ligands.[3]

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Technical Support Center: Optimizing Ullmann Condens
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024).
  • 1-Bromo-2-(3-fluoropropoxy)benzene | CAS 958454-22-3. (n.d.). Benchchem.
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
  • Ullmann Reaction Questions. (2011). Sciencemadness Discussion Board.
  • Ullmann reaction. (n.d.). Wikipedia.
  • Troubleshooting Ullmann Couplint. (2023). Reddit.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014).
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • This compound (C007B-523360). (n.d.). Cenmed.
  • Reactions of Ethers: Acidic Cleavage. (2023). OpenStax.
  • A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. (2026).
  • Catalyst-free intramolecular radical cyclization cascades initiated by the direct homolysis of Csp3–Br under visible light. (n.d.). Green Chemistry (RSC Publishing).
  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (n.d.). RSC Publishing.
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • Palladium-catalyzed cascade reactions involving C–C and C– X bond form
  • Palladium-catalyzed Cascade Reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo Benzene Derivatives With Organoboron Compounds. (2013). PubMed.
  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cycliz
  • Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. (2021). Chemical Society Reviews (RSC Publishing).
  • This compound. (n.d.). MySkinRecipes.
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (n.d.). PubMed Central.
  • Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. (2025).
  • 3,4-Dihydro-1,3-2H-Benzoxazines. (n.d.).
  • Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (2025). PubMed.
  • Cu-Catalyzed Switchable Asymmetric Defluoroalkylation and [3 + 2] Cycloaddition of Trifluoropropene. (2022). PubMed.
  • Catalytic Fluoroalkylation Reactions of Alcoxy‐subtituted (Hetero)Arenes. (n.d.). CONICET.
  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Macquarie University.
  • Organic redox cascade cyclization of 2-alkynylquinones by ascorbic acid in combination with a copper catalyst and its application to formal synthesis of liphagal. (2023). Okayama University.
  • Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (n.d.). MDPI.
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity agains. (2021). MDPI.

  • Ruthenium-Catalyzed Intramolecular Cyclization and Fluorination to Form 3-Fluorooxindoles. (n.d.). Semantic Scholar.
  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for experiments involving 1-(3-Bromopropoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile bifunctional molecule. We will delve into its primary reactive pathway—intramolecular cyclization—and provide expert insights into how solvent selection is paramount for achieving high yields and product selectivity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction expected when treating this compound with a base?

The principal reaction is an intramolecular nucleophilic substitution , where the molecule reacts with itself to form a cyclic ether. The starting material possesses both a nucleophile (the oxygen of the propoxy group) and two potential electrophilic sites: the carbon bearing the bromine atom and the carbon bearing the fluorine atom on the aromatic ring.

The most probable and commonly observed reaction is an intramolecular Williamson Ether Synthesis.[1] In this pathway, the deprotonated oxygen (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the bromopropane chain via an SN2 mechanism . This results in the formation of a seven-membered ring, 3,4-dihydro-2H-1,5-benzodioxepine .

Caption: Primary reaction pathway for this compound.

Q2: Could an alternative cyclization pathway occur?

Yes, a less common but mechanistically possible alternative is an intramolecular Nucleophilic Aromatic Substitution (SNAr) .[2] In this scenario, the internal alkoxide nucleophile would attack the fluorine-bearing carbon of the benzene ring. This would result in a six-membered ring product.

However, this SNAr pathway is generally less favorable for two key reasons:

  • Ring Activation: The benzene ring is not strongly "activated" towards nucleophilic attack. SNAr reactions are significantly accelerated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, which are absent here.[2][3]

  • Leaving Group: While fluoride can be a good leaving group in SNAr reactions (its high electronegativity stabilizes the intermediate Meisenheimer complex), bromide is an excellent leaving group in standard SN2 reactions.[4][5]

Under most conditions, the SN2 pathway leading to the seven-membered ring is kinetically and thermodynamically preferred. The SNAr product should be considered a potential, but unlikely, side product.

Q3: Why is solvent selection so critical for this reaction's success?

Solvent choice directly influences the rate and outcome of nucleophilic substitution reactions by altering the stability and reactivity of the nucleophile.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the recommended solvents for this synthesis. They are polar enough to dissolve the reactants but cannot form hydrogen bonds.[7] They effectively solvate the counter-ion of the base (e.g., Na⁺) while leaving the alkoxide nucleophile "naked" and highly reactive. This dramatically increases the rate of the desired SN2 cyclization.[8][9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are not recommended . They possess O-H or N-H bonds and can form hydrogen bonds.[10] They create a "cage" of solvent molecules around the alkoxide nucleophile through hydrogen bonding, which stabilizes it and severely hinders its ability to attack the electrophile.[6][10] This leads to significantly slower reaction rates or complete reaction failure.

The choice of solvent is the single most important parameter to control for achieving an efficient intramolecular Williamson ether synthesis.

Troubleshooting Guide

Problem: My reaction yield is very low, or I'm only recovering the starting material.

This is the most common issue encountered and can typically be traced to one of four factors: solvent choice, reaction concentration, base effectiveness, or temperature.

As detailed in the FAQ, using a protic solvent will drastically inhibit the reaction.

  • Solution: Ensure you are using a high-quality, anhydrous polar aprotic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices that promote high reaction rates for SN2 processes.

Table 1: Illustrative Effect of Solvent on Intramolecular Cyclization Yield

Solvent Solvent Type Expected Nucleophile Reactivity Expected Yield
DMF Polar Aprotic High Excellent
DMSO Polar Aprotic High Excellent
Acetonitrile Polar Aprotic Moderate-High Good
THF Polar Aprotic (less polar) Moderate Moderate
Ethanol Polar Protic Very Low Poor to None

| Water | Polar Protic | Very Low | None |

This table provides expected relative outcomes based on established principles of solvent effects on SN2 reactions.[7]

The alkoxide of one molecule can react with the bromopropane tail of another molecule. This intermolecular reaction leads to the formation of long polymer chains instead of the desired cyclic monomer.

  • Solution: Employ High-Dilution Conditions. To favor the intramolecular pathway, the reaction must be run at a very low concentration (typically 0.01 M to 0.05 M).[11] This increases the statistical probability that the reactive ends of the same molecule will find each other before encountering another molecule.[12]

Experimental Protocol: High-Dilution Cyclization

  • Set up a large three-neck flask equipped with a reflux condenser and two addition funnels. The flask should contain approximately 80% of the total solvent volume.

  • In one addition funnel, dissolve the this compound in 10% of the solvent.

  • In the second addition funnel, place a suspension of the base (e.g., NaH) in the remaining 10% of the solvent.

  • Heat the main flask of solvent to the desired reaction temperature (e.g., 80 °C).

  • Using the addition funnels, add the substrate and the base simultaneously and slowly to the heated solvent over a period of several hours (e.g., 4-8 hours). A syringe pump can be used for more precise control.

  • After the addition is complete, allow the reaction to stir at temperature for an additional 12-24 hours to ensure completion.

Caption: Concentration dictates the primary reaction pathway.

The Williamson ether synthesis requires the quantitative formation of an alkoxide. This will not occur if the base is weak, deactivated, or if proton sources like water are present.

  • Solution:

    • Base Selection: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). NaH is highly effective but requires strictly anhydrous conditions.[11]

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by purchasing from a commercial supplier. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[13]

Problem: The reaction is proceeding very slowly.
  • Cause: The reaction temperature may be too low, or a less effective polar aprotic solvent (like THF) is being used.

  • Solution:

    • Increase Temperature: The rate of SN2 reactions increases with temperature. A typical range for this type of cyclization is 50-100 °C.[11] However, be aware that excessively high temperatures (>120 °C) can promote competing E2 elimination side reactions on the bromopropane chain.

    • Change Solvent: If using a solvent like THF, switching to DMF or DMSO will significantly accelerate the reaction due to their higher polarity and ability to promote SN2 reactions.

Problem: I've isolated a product, but its characterization (NMR, MS) doesn't match the expected 3,4-dihydro-2H-1,5-benzodioxepine.
  • Cause: While less likely, it is possible that you have formed the six-membered ring via the SNAr pathway or an elimination product.

  • Solution: Re-evaluate your conditions and characterization data.

    • Check for SNAr Product: The SNAr product would have a different molecular weight (loss of HF vs. HBr) and a distinct NMR spectrum. Extremely high temperatures or specific catalytic conditions could potentially favor this route. SNAr reactions are known to be sensitive to the nature of the solvent and any counterions present.[14][15]

    • Check for Elimination Product: An E2 reaction, promoted by a strong, sterically hindered base or high temperatures, would lead to an alkene product, 1-(allyloxy)-2-fluorobenzene. This would be evident in the ¹H NMR spectrum by the appearance of vinylic protons. Using a non-hindered base (like NaH or K₂CO₃) and maintaining a moderate temperature (≤ 100 °C) minimizes this risk.[1]

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Park, J., & Lee, H. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Organic Chemistry. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Gao, J., & Thompson, W. H. (2003). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 125(47), 14496–14503. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Campodonico, P., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 7(87), 55227-55235. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-(3-Bromopropoxy)-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-bromopropoxy)-2-fluorobenzene and its derivatives. As crucial intermediates in pharmaceutical synthesis, the purity, identity, and quality of these compounds must be rigorously established. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure analytical methods are robust, reliable, and fit for purpose.

The Imperative for Method Validation

This compound is a halogenated aromatic ether, a structural motif common in active pharmaceutical ingredients (APIs). Its journey from a chemical intermediate to part of a final drug product is underpinned by stringent quality control. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2][3] The objective is to ensure that measurements are accurate, specific, and reproducible, thereby guaranteeing the quality and safety of the final therapeutic product.

The principles and parameters discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][4][5]

Overview of Primary Analytical Techniques

The structural features of this compound—an aromatic ring, ether linkage, and alkyl halide—dictate the most appropriate analytical techniques for its characterization and quantification.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is exceptionally well-suited for separating and quantifying non-volatile and thermally sensitive compounds like our target molecule.[6][7] It is the primary workhorse for purity assessment and the quantification of process-related impurities and degradation products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9][10] It is ideal for the analysis of volatile and semi-volatile compounds, making it the method of choice for identifying residual solvents, starting materials, or volatile by-products that may be present.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the molecular structure. For a fluorinated molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural confirmation and elucidation, providing definitive proof of identity.[12][13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective technique for identifying the functional groups present in a molecule.[14] It serves as a complementary identification test, confirming the presence of key structural features such as C-O (ether), C-F, and aromatic C-H bonds.

Core Validation Parameters Demystified

According to ICH Q2(R1) guidelines, a quantitative analytical method for impurities or the main assay must be validated for the following key performance characteristics[1][2][3]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3] For an HPLC method, this is demonstrated by achieving baseline resolution between the main peak and any impurities.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels, with a correlation coefficient (r²) of ≥ 0.999 being a common acceptance criterion.[15][16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).[15][17]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., 6 replicate injections).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][15]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.[1][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.[3]

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS for quantitative analysis hinges on the specific validation objective (e.g., purity assay vs. volatile impurity profiling) and the physicochemical properties of the analyte and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Primary Application Purity Assay & Non-Volatile Impurity Profiling. Ideal for quantifying the main component and related substances.Volatile Impurity & Residual Solvent Analysis. Gold standard for identifying and quantifying volatile/semi-volatile compounds.[10]
Analyte Suitability Excellent for non-volatile, thermally labile, or high molecular weight compounds. This compound is well-suited.[6]Requires analytes to be volatile and thermally stable. Derivatization may be needed for non-volatile compounds.[18]
Specificity Good. Achieved through chromatographic separation. Diode-Array Detection (DAD) can enhance specificity by providing UV spectra.[19]Excellent. Mass spectrometer provides mass-to-charge ratio data, offering definitive identification of separated components.[20]
Sensitivity (Typical LOQ) ~0.01-0.05% for impurities relative to the main component.High sensitivity, often in the low ppm or ppb range, especially in Selected Ion Monitoring (SIM) mode.[21]
Quantification Highly precise and accurate for quantitative analysis.[7]Excellent for quantification, often using an internal standard for best results.[22]
Causality Behind Choice Chosen for the main purity assay because the target molecule is not highly volatile and key impurities (e.g., isomers, degradation products) are likely to have similar properties, making them amenable to HPLC separation.Chosen to detect and quantify orthogonal impurities not seen by HPLC, such as residual synthesis solvents (e.g., Toluene, THF) or volatile starting materials.

Experimental Protocols & Workflows

Workflow for Analytical Method Validation

The validation process follows a logical sequence, from development and optimization to the final validation report.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Documentation & Implementation Dev Method Development (Selectivity & Condition Optimization) Robust Robustness Study (Identify Critical Parameters) Dev->Robust PreVal Pre-Validation Check (Preliminary Accuracy & Precision) Robust->PreVal Protocol Write Validation Protocol (Define Experiments & Acceptance Criteria) PreVal->Protocol Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute Report Validation Report (Summarize Data & Results) Execute->Report SOP Standard Operating Procedure (SOP) (Routine Use Documentation) Report->SOP

Caption: General workflow for analytical method validation.

Protocol: HPLC-UV Method for Purity Assay

This protocol describes a self-validating system for determining the purity of this compound. The inclusion of a System Suitability Test (SST) is mandatory to ensure the chromatographic system is adequate for the analysis to be performed.[23][24][25]

1. Instrumentation & Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm. Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the stable bond (SB) chemistry ensures good peak shape.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 220 nm. Causality: The benzene ring provides strong UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3. System Suitability Test (SST):

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[23][24]

    • Tailing Factor (T): Must be ≤ 2.0 for the main peak, ensuring good peak symmetry.[23]

    • Theoretical Plates (N): Must be ≥ 2000, indicating good column efficiency.

4. Experimental Workflow Diagram:

G A 1. Prepare Mobile Phase & Equilibrate System B 2. Prepare Standard & Sample Solutions A->B C 3. Perform System Suitability (5x Standard Injections) B->C D Check SST Criteria (%RSD, Tailing, Plates) C->D E 4. Inject Blank (Diluent) & Sample Solutions D->E Pass H FAIL D->H Fail I PASS F 5. Process Data (Integrate Peaks) E->F G 6. Calculate Results (% Purity by Area Normalization) F->G

Caption: Typical experimental workflow for an HPLC-UV purity analysis.

5. Calculation: Purity is typically calculated using area normalization, assuming all impurities have a similar response factor to the main component.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion and Method Selection Strategy

A multi-pronged approach is essential for the comprehensive validation of this compound derivatives.

  • For Identity: A combination of ¹H, ¹³C, and ¹⁹F NMR provides definitive structural confirmation, while FT-IR offers a rapid and simple confirmation of key functional groups.

  • For Purity and Assay: A validated reverse-phase HPLC-UV method is the primary tool for quantifying the main component and related, non-volatile impurities. Its robustness and precision make it ideal for routine quality control.

  • For Volatile Impurities: A validated GC-MS method is indispensable for identifying and quantifying residual solvents and volatile starting materials that are not detectable by HPLC.

By selecting and validating the appropriate analytical methods for their intended purpose, researchers and manufacturers can ensure the quality, consistency, and safety of their chemical intermediates, paving the way for successful drug development.

References

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  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]

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  • Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. (2025, August 6). ResearchGate. Retrieved from [Link]

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A Comparative Reactivity Guide: 1-(3-Bromopropoxy)-2-fluorobenzene vs. 1-(3-Chloropropoxy)-2-fluorobenzene for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. The compounds 1-(3-Bromopropoxy)-2-fluorobenzene and 1-(3-Chloropropoxy)-2-fluorobenzene are valuable intermediates, often employed as linkers to introduce a fluorinated aromatic moiety into a target molecule. While structurally analogous, the substitution of a bromine atom for a chlorine atom on the propyl chain imparts a significant and predictable difference in their chemical reactivity. This guide provides an in-depth, objective comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental design logic, to inform your selection process.

The Decisive Factor: Leaving Group Ability in Sₙ2 Reactions

The primary reaction pathway for both compounds involves the propyl chain, which acts as an electrophile in nucleophilic substitution reactions. These reactions predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The rate of an Sₙ2 reaction is critically dependent on several factors, but the most influential differentiator between these two molecules is the nature of the halogen, which functions as the leaving group.

A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the electrophilic carbon. The stability of the halide anion (X⁻) is inversely related to its basicity. A weaker base is a more stable anion and therefore a better leaving group. We can estimate basicity by looking at the acidity of the conjugate acid (H-X).

  • Hydrobromic acid (HBr) is a stronger acid (pKa ≈ -9) than Hydrochloric acid (HCl) (pKa ≈ -7).

  • This means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

  • Consequently, bromide is a better leaving group than chloride .[2]

This fundamental difference is due to bromide's larger atomic radius and greater polarizability, which allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion.[3] The carbon-bromine (C-Br) bond is also weaker and longer than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the transition state of an Sₙ2 reaction.[2]

Therefore, this compound is inherently more reactive towards nucleophiles than 1-(3-Chloropropoxy)-2-fluorobenzene. The reaction rate for the bromo derivative can be expected to be significantly faster under identical conditions.[4]

Structural and Electronic Considerations

While the halogen on the propyl chain is the dominant factor, the 2-fluorophenyl ether portion of the molecule also contributes to its overall properties. The fluorine atom on the aromatic ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[5] However, this effect is largely localized to the aromatic ring and has a negligible impact on the electrophilicity of the terminal carbon on the propoxy chain, as it is insulated by an oxygen atom and two methylene (CH₂) groups. Therefore, for reactions at the propyl chain, the electronic influence of the 2-fluoro substituent is not a significant differentiating factor between the two compounds.

Comparative Data Summary
PropertyThis compound1-(3-Chloropropoxy)-2-fluorobenzeneRationale for Difference
CAS Number 145943-76-6[6]1716-42-3 (for 4-fluoro isomer)Different molecular structures
Molecular Formula C₉H₁₀BrFO[7]C₉H₁₀ClFO[8]Different halogen substituent
Molecular Weight 233.08 g/mol [7]188.63 g/mol [8]Bromine is heavier than chlorine
Predicted Reactivity Higher Lower Bromide is a superior leaving group compared to chloride.[4]
Typical Reaction Conditions Milder temperatures, shorter reaction timesHigher temperatures, longer reaction timesOvercoming the higher activation energy of C-Cl bond cleavage
Relative Cost Generally higherGenerally lowerCost of raw materials (bromine vs. chlorine sources)

Experimental Design for Reactivity Comparison

To empirically validate the predicted reactivity difference, a parallel kinetic study can be designed. The experiment would involve reacting both substrates with a common nucleophile under strictly controlled, identical conditions and monitoring the rate of product formation.

G cluster_0 Setup cluster_1 Reaction cluster_2 Monitoring & Analysis cluster_3 Data Interpretation A Prepare identical stock solutions: - this compound in DMF - 1-(3-Chloropropoxy)-2-fluorobenzene in DMF - Nucleophile (e.g., Sodium Azide) in DMF B1 Reaction Flask 1 (Bromo): - Substrate + Nucleophile - Constant Temperature (e.g., 60°C) - Stirring A->B1 B2 Reaction Flask 2 (Chloro): - Substrate + Nucleophile - Constant Temperature (e.g., 60°C) - Stirring A->B2 C Take aliquots at regular time intervals (t=0, 15, 30, 60, 120 min) B1->C B2->C D Quench reaction in aliquots C->D E Analyze by GC-MS or HPLC to quantify: - Remaining Substrate - Formed Product D->E F Plot [Product] vs. Time for both reactions E->F G Compare reaction rates. Prediction: Rate(Bromo) > Rate(Chloro) F->G

Sources

A Comparative Spectroscopic Guide to 1-(3-Bromopropoxy)-2-fluorobenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-(3-bromopropoxy)-2-fluorobenzene and its meta and para isomers, offering a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The structural nuances arising from the different substitution patterns on the benzene ring directly influence the electronic environment of the nuclei and the vibrational modes of the chemical bonds. These differences manifest as distinct signatures in their respective spectra. This guide will delve into the theoretical underpinnings of these spectroscopic techniques and present predicted data to illustrate the key distinguishing features of each isomer.

Isomeric Structures at a Glance

The three positional isomers under investigation are:

  • This compound (ortho isomer)

  • 1-(3-Bromopropoxy)-3-fluorobenzene (meta isomer)

  • 1-(3-Bromopropoxy)-4-fluorobenzene (para isomer)

A clear visualization of the experimental workflow for the spectroscopic analysis of these isomers is presented below.

Caption: Workflow for the spectroscopic analysis of 1-(3-bromopropoxy)-fluorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a sufficient number of scans (e.g., 8-16) are typically adequate for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 128 or more) is usually required.

    • Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Predicted ¹H NMR Data Comparison

The ¹H NMR spectra of the three isomers will show distinct patterns, particularly in the aromatic region (typically 6.8-7.5 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the relative positions of the fluorine and bromopropoxy substituents.

Proton Assignment Ortho Isomer (Predicted δ, ppm) Meta Isomer (Predicted δ, ppm) Para Isomer (Predicted δ, ppm)
-OCH₂- 4.15 (t, J = 5.9 Hz)4.08 (t, J = 6.0 Hz)4.05 (t, J = 6.0 Hz)
-CH₂-CH₂-CH₂- 2.30 (quint, J = 6.1 Hz)2.28 (quint, J = 6.1 Hz)2.27 (quint, J = 6.1 Hz)
-CH₂Br 3.60 (t, J = 6.3 Hz)3.58 (t, J = 6.3 Hz)3.57 (t, J = 6.3 Hz)
Aromatic H 6.9-7.2 (m)6.7-7.3 (m)6.8-7.0 (m)

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. The multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, quint=quintet, m=multiplet) and coupling constants (J) are crucial for assignment.

The most significant differences will be observed in the aromatic region. The ortho isomer will exhibit a complex multiplet due to the close proximity of both substituents to the aromatic protons. The meta isomer will show a more varied pattern of splitting. The para isomer, due to its symmetry, will display a more simplified pattern, often appearing as two sets of doublets of doublets that can sometimes resemble two triplets.

Predicted ¹³C NMR Data Comparison

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Carbon Assignment Ortho Isomer (Predicted δ, ppm) Meta Isomer (Predicted δ, ppm) Para Isomer (Predicted δ, ppm)
-OCH₂- 68.567.868.0
-CH₂-CH₂-CH₂- 32.032.132.1
-CH₂Br 30.530.430.4
Aromatic C-O ~147 (d)~159 (s)~154 (d)
Aromatic C-F ~153 (d, ¹JCF ≈ 245 Hz)~163 (d, ¹JCF ≈ 245 Hz)~158 (d, ¹JCF ≈ 243 Hz)
Other Aromatic C 115-125103-130115-117

Note: The chemical shifts of the aromatic carbons are highly influenced by the position of the fluorine and bromopropoxy groups. The values presented are approximate. The key differentiator is the pattern of signals and the C-F coupling.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.[1]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet) in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data Comparison

All three isomers will exhibit characteristic IR absorption bands for the C-O-C ether linkage, C-Br bond, and the aromatic C-H and C=C bonds. The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹) and in the C-H out-of-plane bending vibrations of the aromatic ring, which are sensitive to the substitution pattern.

Vibrational Mode Ortho Isomer (Predicted cm⁻¹) Meta Isomer (Predicted cm⁻¹) Para Isomer (Predicted cm⁻¹)
Aromatic C-H Stretch 3050-31003050-31003050-3100
Aliphatic C-H Stretch 2850-29602850-29602850-2960
Aromatic C=C Stretch ~1600, ~1500~1600, ~1500~1600, ~1500
C-O-C Stretch (Aryl-Alkyl Ether) 1240-12801240-12801240-1280
C-F Stretch 1200-12501200-12501200-1250
Aromatic C-H Out-of-Plane Bending ~750 (strong)~780 and ~880 (strong)~830 (strong)
C-Br Stretch 550-650550-650550-650

The most diagnostic region for distinguishing the isomers is the C-H out-of-plane bending. Ortho-disubstituted benzenes typically show a strong absorption band around 750 cm⁻¹. Meta-disubstituted benzenes show two strong bands, one around 780 cm⁻¹ and another around 880 cm⁻¹. Para-disubstituted benzenes exhibit a single strong band around 830 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject the sample into the gas chromatograph. The isomers will be separated based on their boiling points and interaction with the GC column.

  • MS Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer.

    • Ionization: The molecules are typically ionized by electron impact (EI), which causes them to fragment.

    • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

    • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectral Data Comparison

All three isomers have the same molecular formula (C₉H₁₀BrFO) and therefore the same nominal molecular weight (232 g/mol ). The mass spectrum will show a molecular ion peak (M⁺) at m/z 232 and an M+2 peak at m/z 234 of nearly equal intensity, which is the characteristic isotopic signature of a bromine atom.[2] The key to distinguishing the isomers lies in the relative abundances of the fragment ions.

Fragmentation_Pathways cluster_path1 Pathway 1: Loss of Bromopropene cluster_path2 Pathway 2: Loss of Bromine Radical cluster_path3 Pathway 3: Cleavage of Ether Bond cluster_path4 Pathway 4: McLafferty Rearrangement M+ [C₉H₁₀BrFO]⁺˙ m/z 232/234 Fragment1 [C₆H₅FO]⁺˙ m/z 112 M+->Fragment1 - C₃H₅Br Fragment2 [C₉H₁₀FO]⁺ m/z 153 M+->Fragment2 - Br• Fragment3 [C₆H₄FO]⁺ m/z 111 M+->Fragment3 α-cleavage Fragment4 [C₃H₆Br]⁺ m/z 121/123 M+->Fragment4 Fragment5 [C₇H₇FO]⁺˙ m/z 126 M+->Fragment5 γ-H transfer

Caption: Common fragmentation pathways for 1-(3-bromopropoxy)-fluorobenzene isomers.

Key Predicted Fragments (m/z):

  • 232/234 (M⁺): The molecular ion peak, showing the 1:1 isotopic pattern for bromine.

  • 153: Loss of a bromine radical ([M-Br]⁺). This is expected to be a significant peak.

  • 121/123: The bromopropyl cation ([C₃H₆Br]⁺) resulting from cleavage of the ether C-O bond.

  • 112: Loss of bromopropene via a rearrangement, leaving the fluorophenol radical cation. The relative abundance of this peak may vary between isomers.

  • 111: The fluorophenoxy cation ([C₆H₄FO]⁺) from cleavage of the ether bond.

  • 95: The fluorophenyl cation ([C₆H₅F]⁺) after further fragmentation.

While the major fragments will be common to all three isomers, the relative intensities of these fragments can differ due to the influence of the fluorine position on bond stabilities and the propensity for certain rearrangements. For instance, the stability of the resulting fluorophenoxy or fluorophenyl cations may vary slightly with the isomer, leading to subtle but measurable differences in the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of the ortho, meta, and para isomers of this compound.

  • ¹H and ¹³C NMR offer the most definitive structural information through the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.

  • IR spectroscopy provides a rapid method for distinguishing the isomers based on the characteristic out-of-plane C-H bending vibrations in the fingerprint region.

  • Mass spectrometry confirms the molecular weight and elemental composition (presence of bromine) and can offer further structural clues through careful analysis of the fragmentation patterns.

By employing these techniques in a concerted manner, researchers can confidently identify and characterize these and other positional isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.[3][4]

  • Nyquist, R. A., Putzig, C. L., & Leugers, M. A. (1997). The Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Academic Press.[5]

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A Comparative Guide to 1-(3-Bromopropoxy)-2-fluorobenzene: Unlocking Synthetic Advantages in Advanced Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecule. Among the vast arsenal of bifunctional reagents, 1-(3-Bromopropoxy)-2-fluorobenzene emerges as a uniquely versatile tool. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the distinct advantages of this building block over its structural analogs.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs being organofluorine compounds.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] this compound capitalizes on these benefits by presenting two reactive handles: a flexible bromopropoxy chain for nucleophilic substitution and a fluorinated aromatic ring poised for further functionalization. This guide will explore the nuanced reactivity conferred by the ortho-fluoro substituent and demonstrate its practical utility in synthesis.

The Decisive Influence of the ortho-Fluoro Substituent

The true power of this compound lies in the specific placement of the fluorine atom at the ortho position relative to the ether linkage. This positioning imparts a unique combination of electronic and steric effects that differentiate it from its isomers and non-fluorinated counterparts.

Modulation of Electronic Properties and Reactivity

The fluorine atom exhibits a dual electronic nature: it is strongly electron-withdrawing through its inductive effect (-I) yet can act as a weak electron-donor through resonance (+M).[5] This interplay has profound consequences:

  • Enhanced C-H Acidity: The inductive pull of the ortho-fluorine increases the acidity of the C-H bonds on the aromatic ring, particularly the one positioned between the fluorine and the ether group. This facilitates regioselective C-H functionalization and directed ortho-metalation (DoM) reactions, opening pathways not easily accessible with other isomers.[6]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the parent 2-fluorophenol compared to phenol itself. This can influence the conditions required for ether synthesis, sometimes allowing for milder reaction conditions.

  • Control of Electrophilic Aromatic Substitution: While halogens are typically deactivating, the resonance effect of fluorine can direct incoming electrophiles preferentially to the para position.[5] This provides a predictable handle for further aromatic functionalization, steering reactions away from the sterically hindered ortho positions.

Enhancement of Physicochemical and Pharmacokinetic Properties

In the context of drug discovery, the ortho-fluoro-alkoxybenzene motif offers significant advantages for optimizing lead compounds:

  • Metabolic Blocking: The strong C-F bond can act as a "metabolic shield," preventing oxidative metabolism at that position, a common issue that can lead to rapid drug clearance.[3][4]

  • Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][7]

  • Conformational Control: The ortho-substituent can lock the conformation of the propoxy chain relative to the aromatic ring, which can be crucial for optimizing the binding of a drug candidate to its biological target.[3]

Comparative Analysis with Alternative Building Blocks

The advantages of this compound become most apparent when compared directly with its structural isomers and analogs. The choice of building block can dramatically alter synthetic outcomes and final molecular properties.

Building BlockStructure (SMILES)Key Differentiating FeatureImpact on Aromatic Ring & SynthesisPotential Advantages/Disadvantages
This compound FC1=CC=CC=C1OCCCBrortho-Fluoro Substituent Activates adjacent C-H for DoM. Directs electrophiles para.[5][6] Steric influence can control conformation.Advantage: High regioselectivity in C-H functionalization; predictable electrophilic substitution; metabolic blocking.
1-(3-Bromopropoxy)-4-fluorobenzene FC1=CC=C(OCCCBr)C=C1para-Fluoro Substituent Symmetrical electronic influence. Directs electrophiles ortho to the ether.[8]Advantage: Less steric hindrance for ortho substitution. Disadvantage: Lacks the unique C-H activation and conformational locking of the ortho isomer.
1-(3-Bromopropoxy)-3-fluorobenzene FC1=CC(OCCCBr)=CC=C1meta-Fluoro Substituent Inductive withdrawal deactivates the ring. Directs electrophiles ortho and para to the ether.Disadvantage: Less predictable regioselectivity in substitution reactions, leading to potential mixtures of isomers.
1-(3-Bromopropoxy)benzene C1=CC=C(OCCCBr)C=C1No Halogen Substituent Standard aromatic reactivity. Susceptible to metabolic oxidation at multiple sites.Disadvantage: Lacks the benefits of fluorination (metabolic stability, pKa modulation, enhanced binding). Serves as a baseline for comparison.
1-(3-Bromopropoxy)-2-chlorobenzene ClC1=CC=CC=C1OCCCBrortho-Chloro Substituent Stronger inductive effect but weaker resonance donation than fluorine.[5]Disadvantage: Less effective at modulating properties via resonance. The larger size of chlorine introduces different steric effects.

Experimental Showcase: Synthesis of a Fluorinated Benzoxazine Precursor

To illustrate the practical application of this compound, we present a synthetic workflow for a novel fluorinated benzoxazine precursor. Benzoxazines are a class of phenolic resins with excellent thermal and mechanical properties, and fluorination can further enhance them for applications in electronics and aerospace by lowering the dielectric constant and improving thermal stability.[9][10]

This synthesis leverages the dual reactivity of the building block: the alkyl bromide for coupling and the fluorinated ring as the core of the final product.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Mannich Condensation (Benzoxazine Ring Formation) A 1-(3-Bromopropoxy)- 2-fluorobenzene C Intermediate Secondary Amine A->C K2CO3, Acetone, Reflux B Primary Amine (e.g., Aniline) B->C F Fluorinated Benzoxazine Monomer C->F Toluene, Reflux C->F D Phenol D->F E Paraformaldehyde E->F caption Synthetic workflow for a fluorinated benzoxazine monomer.

Caption: Synthetic workflow for a fluorinated benzoxazine monomer.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-(2-Fluorophenoxy)propyl)aniline (Intermediate C)

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 42.9 mmol), aniline (4.4 g, 47.2 mmol, 1.1 eq), and potassium carbonate (11.9 g, 85.8 mmol, 2.0 eq).

  • Add 100 mL of acetone as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure secondary amine intermediate as a pale yellow oil.

Causality Note: Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this transformation.

Step 2: Synthesis of 6-Fluoro-3-phenyl-3,4-dihydro-2H-benzo[e][1][3]oxazine derivative (Fluorinated Benzoxazine Monomer F)

The formation of the benzoxazine ring proceeds via a Mannich-type condensation.[11][12]

G amine Secondary Amine (C) R-NH-R' intermediate {Hemiaminal Intermediate} amine->intermediate Reacts with formaldehyde Paraformaldehyde (CH2O)n formaldehyde->intermediate phenol Phenol Ar-OH oxazine Benzoxazine Ring Product (F) phenol->oxazine intermediate->oxazine Electrophilic attack & Ring Closure caption Mechanism of Benzoxazine Ring Formation.

Caption: Mechanism of Benzoxazine Ring Formation.

  • In a 100 mL round-bottom flask, dissolve the secondary amine intermediate (C) (5.0 g, 20.4 mmol) and an equivalent of a suitable phenol (e.g., phenol itself, 1.92 g, 20.4 mmol) in 50 mL of toluene.

  • Add paraformaldehyde (1.35 g, 45.0 mmol, 2.2 eq) to the solution.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water generated during the reaction.

  • Continue refluxing for 4-6 hours until no more water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final fluorinated benzoxazine monomer.

Self-Validating System: The use of a Dean-Stark trap provides a visual and quantitative measure of reaction progress by collecting the water byproduct. The reaction is considered complete when water evolution ceases, ensuring the full conversion of reactants to the desired benzoxazine ring.

Conclusion

This compound is more than just a simple bifunctional linker; it is a sophisticated building block designed for modern chemical synthesis. The strategic placement of the ortho-fluorine atom provides chemists with a powerful tool to influence reactivity, confer metabolic stability, and control molecular architecture. Compared to its isomers and non-fluorinated analogs, it offers superior control over regioselectivity in subsequent functionalization steps and imparts desirable physicochemical properties crucial for applications in drug discovery and advanced materials. By understanding and leveraging the unique characteristics of this reagent, researchers can streamline synthetic routes and accelerate the development of novel, high-performance molecules.

References

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Fayzullin, R. R., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • ResearchGate. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate Publication. [Link]

  • Ishida, H., & Ohba, S. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites. [Link]

  • MDPI. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers. [Link]

  • ResearchGate. (2021). Phenolation, benzoxazine synthesis and subsequent polymerization to polybenzoxazine with intramolecular six-membered ring of hydrogen bonds. ResearchGate Publication. [Link]

  • ResearchGate. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate Publication. [Link]

  • MySkinRecipes. This compound. Product Page. [Link]

  • MDPI. (2015). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry. [Link]

  • ACS Publications. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

  • Cenmed. This compound. Product Page. [Link]

  • PubChem. 1-(3-Bromopropoxy)-4-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019). Fluoro-substituted ethers and compositions.
  • Huffman, J. W., et al. (2006). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. Fluorobenzene. Organic Syntheses Procedure. [Link]

  • Montalvo-Quiros, S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. [Link]

  • Acta Crystallographica Section E. (2008). 1-(3-Bromopropoxy)-4-chlorobenzene. IUCr. [Link]

  • ChemRxiv. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv Preprint. [Link]

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A Senior Application Scientist's Guide to Alternatives for 1-(3-Bromopropoxy)-2-fluorobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-(3-Bromopropoxy)-2-fluorobenzene in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the synthesis of fluorinated heterocyclic scaffolds is a cornerstone of new molecule discovery. The fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a prized addition in drug design.[1] this compound is a valuable bifunctional building block frequently employed in this arena.[2] Its structure, featuring a nucleophilic 2-fluorophenoxy moiety poised for intramolecular cyclization with an electrophilic 3-bromopropyl chain, makes it an ideal precursor for constructing fused ring systems, most notably fluorinated chromanes and their derivatives.[3][4]

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to this compound. We will explore the mechanistic underpinnings of its reactivity, evaluate the performance of alternative reagents based on experimental data, and provide detailed protocols for researchers in drug development and synthetic chemistry.

Core Synthetic Application: Intramolecular Cyclization to Fluorinated Chromanes

The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form 6-fluorochroman. This reaction is typically an intramolecular Williamson ether synthesis or a related nucleophilic substitution, where a phenoxide, generated in situ or as part of a more complex transformation, attacks the electrophilic carbon bearing the bromine atom.

reagent This compound intermediate Activated Intermediate (e.g., via lithiation or coupling) reagent->intermediate Activation Step (e.g., BuLi, Pd-catalysis) product 6-Fluoro-chromane Derivative intermediate->product Intramolecular Cyclization (SN2)

Caption: General workflow for synthesizing 6-fluoro-chromane derivatives.

Strategic Alternatives and Comparative Analysis

While effective, reliance on a single building block like this compound can be limiting due to cost, availability, or the desire for alternative substitution patterns. The following sections detail viable alternative strategies, comparing them across several key performance metrics.

Strategy 1: The "Phenol-First" Approach - Alkylation of 2-Fluorophenol

The most direct alternative involves a convergent synthesis starting from a readily available phenol. Instead of a pre-formed ether, one can perform the etherification in the lab by reacting 2-fluorophenol with a suitable 3-carbon electrophile.

  • Key Reagents: 2-Fluorophenol[5] and a 1,3-dihaloalkane or equivalent.

  • Common Electrophiles:

    • 1,3-Dibromopropane

    • 1-Bromo-3-chloropropane

    • 3-Bromopropanol (followed by activation, e.g., to a tosylate)

Causality Behind Experimental Choices: This approach is rooted in the classic Williamson ether synthesis.[6] A base (e.g., K₂CO₃, NaH) is required to deprotonate the weakly acidic 2-fluorophenol, forming the nucleophilic phenoxide. A polar aprotic solvent like acetone or DMF is chosen to solvate the cation of the base without solvating the nucleophile, thereby accelerating the Sₙ2 reaction.[7] Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems.[8]

cluster_reactants Reactants phenol 2-Fluorophenol product This compound phenol->product Williamson Ether Synthesis (SN2 Reaction) electrophile 1,3-Dibromopropane electrophile->product Williamson Ether Synthesis (SN2 Reaction) base Base (e.g., K2CO3) base->product Williamson Ether Synthesis (SN2 Reaction) solvent Solvent (e.g., Acetone) solvent->product Williamson Ether Synthesis (SN2 Reaction)

Sources

A Researcher's Guide to Confirming the Structure of Reaction Products of 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

When undertaking the synthesis of novel chemical entities, the unambiguous confirmation of the final product's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison to aid researchers in confirming the structure of reaction products originating from 1-(3-bromopropoxy)-2-fluorobenzene. We will explore the potential reaction pathways, detail the experimental protocols for synthesis and characterization, and provide a comparative analysis of the expected analytical data for the likely products.

The Synthetic Crossroads: Intramolecular Cyclization vs. Intermolecular Substitution

The structure of this compound presents two primary reactive sites for nucleophilic attack: the electrophilic carbon of the bromopropane chain and the activated aromatic carbon bearing the fluorine atom. This duality leads to two major competing reaction pathways under basic or nucleophilic conditions:

  • Intramolecular SN2 Reaction (Williamson Ether Synthesis): The terminal oxygen of the propoxy chain can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This pathway leads to the formation of a seven-membered heterocyclic ring, specifically 6-fluoro-2,3-dihydro-1-benzoxepine . This is generally the more favored pathway as the alkyl bromide is more susceptible to classical SN2 reactions than the unactivated aryl fluoride.[1][2][3][4]

  • Intermolecular Nucleophilic Substitution: An external nucleophile present in the reaction mixture can react with the bromopropane chain, leading to a variety of functionalized linear ethers. The nature of the product in this case is entirely dependent on the nucleophile used.

A less likely, yet possible, third pathway is an intramolecular nucleophilic aromatic substitution (SNAr), where the propoxy oxygen attacks the aromatic ring to displace the fluoride ion. However, this reaction typically requires strong activation of the aromatic ring by electron-withdrawing groups, which are absent in this starting material.

Visualizing the Reaction Pathways

To better understand the mechanistic possibilities, the following diagrams illustrate the intramolecular and intermolecular reaction pathways.

ReactionPathways cluster_start Starting Material cluster_intra Intramolecular Cyclization cluster_inter Intermolecular Substitution SM This compound Intra_Product 6-Fluoro-2,3-dihydro-1-benzoxepine SM->Intra_Product Base (e.g., NaH, K2CO3) Inter_Product Intermolecular Product (e.g., R-Nu replaces Br) SM->Inter_Product External Nucleophile (Nu-)

Caption: Potential reaction pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-2,3-dihydro-1-benzoxepine via Intramolecular Cyclization

This protocol is based on the well-established Williamson ether synthesis.[1][4]

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of Reaction Products

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the definitive structural elucidation of the reaction product.

Workflow for Product Characterization:

CharacterizationWorkflow Start Crude Reaction Product Purification Column Chromatography Start->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (e.g., GC-MS or LC-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical workflow for the purification and characterization of the reaction product.

Comparative Data Analysis

The following tables provide a comparison of the expected analytical data for the starting material and the potential intramolecular cyclization product. Data for intermolecular products will vary depending on the nucleophile used and are thus not tabulated here.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm)
Proton Assignment This compound (Starting Material) 6-Fluoro-2,3-dihydro-1-benzoxepine (Product 1)
Aromatic-H~7.0-7.2 (m)~6.8-7.1 (m)
O-CH ₂-CH₂-~4.2 (t)~4.3 (t)
-CH₂-CH ₂-CH₂-~2.3 (quintet)~2.1 (quintet)
-CH₂-CH ₂-Br/O~3.6 (t)~3.0 (t)

Note: 't' denotes a triplet, and 'm' denotes a multiplet. The predicted shifts for the product are based on the parent compound 2,3-dihydro-1-benzoxepine and the expected influence of the fluorine substituent.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)
Carbon Assignment This compound (Starting Material) 6-Fluoro-2,3-dihydro-1-benzoxepine (Product 1)
Aromatic C-F152-155 (d, ¹JCF~ ≈ 245 Hz)155-158 (d, ¹JCF~ ≈ 240 Hz)
Aromatic C-O145-148 (d, ²JCF~ ≈ 12 Hz)150-153 (d, ²JCF~ ≈ 10 Hz)
Other Aromatic C~115-125~115-128
O-C H₂-~68~72
-CH₂-C H₂-CH₂-~32~30
-C H₂-Br/O~30~25

Note: 'd' denotes a doublet due to C-F coupling. The predicted shifts and coupling constants are estimations based on related structures.[5]

Table 3: Expected Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Expected Key Fragments (m/z)
This compoundC₉H₁₀BrFO233.08232/234 (M⁺, Br isotope pattern), 111 (fluorophenoxy), 95 (fluorophenyl)
6-Fluoro-2,3-dihydro-1-benzoxepineC₉H₉FO152.17152 (M⁺), 123, 109

Interpreting the Results: Key Differentiators

The most significant indicator of successful intramolecular cyclization is the disappearance of the bromine isotopic pattern in the mass spectrum and the appearance of a molecular ion peak corresponding to the cyclized product. In the ¹H NMR spectrum, the upfield shift of the methylene protons adjacent to the former bromine-bearing carbon is a key diagnostic feature. In the ¹³C NMR, the disappearance of the signal for the carbon attached to bromine and the appearance of a new aliphatic carbon signal are expected.

Should an intermolecular reaction have occurred, the mass spectrum would show a molecular ion corresponding to the starting material plus the nucleophile minus bromine. The NMR spectra would also clearly indicate the presence of the newly incorporated functional group.

By carefully comparing the obtained experimental data with the predictions outlined in this guide, researchers can confidently confirm the structure of their reaction products and proceed with their research and development endeavors.

References

  • Zhang, J., Xu, Y., & Zhang, B. (2014). Copper-Catalyzed Aerobic Oxidative C-H/C-H Annulation of Phenols with Terminal Alkynes: A Strategy for the Synthesis of Coumarins.
  • Lumen Learning. (n.d.). Williamson Ether Synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
  • Kubacka, A., Daszkiewicz, M., & Wietrzyk, J. (2021). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 26(15), 4455.
  • Wikipedia contributors. (2023, November 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Bromopropoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. The compounds we handle are often novel, with toxicological data that may not be fully characterized. 1-(3-Bromopropoxy)-2-fluorobenzene (CAS No. 145943-76-6) is one such intermediate, a valuable building block whose structure—a halogenated aromatic ether—demands our utmost respect and caution.[1][2]

This guide is designed to be your essential safety and operational partner when working with this compound. It moves beyond a simple checklist, delving into the rationale behind each safety protocol. Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the Adversary

While comprehensive toxicological data for this compound is not extensively published, we can infer its primary hazards by examining its structural analogues, particularly its isomer 1-(3-Bromopropoxy)-4-fluorobenzene and other brominated organic compounds.[3]

  • Skin and Eye Irritation: The presence of the bromopropoxy and fluorobenzene moieties suggests a high potential for irritation. Safety data for the 4-fluoro isomer classifies it as a substance that causes skin irritation and serious eye damage.[4][5] Brominated compounds, in general, are known to pose risks of severe skin and eye burns.[6]

  • Acute Toxicity (Oral and Inhalation): The 4-fluoro isomer is classified as harmful if swallowed or inhaled.[5] We must assume a similar risk profile for the 2-fluoro isomer.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[5][7] All handling of the liquid or solutions should be conducted within a certified chemical fume hood to minimize vapor exposure.

  • Combustion Hazards: In the event of a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive gases, such as carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, hydrogen fluoride).[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Aliquotting & Weighing Double-glove with nitrile or neoprene gloves.ANSI Z87.1-compliant safety glasses with side shields.Fully buttoned flame-resistant lab coat.Not required if performed in a certified chemical fume hood.
Reaction Setup & Workup Double-glove with nitrile or neoprene gloves.Chemical splash goggles.Fully buttoned flame-resistant lab coat.Not required if performed in a certified chemical fume hood.
Large Volume Transfer (>1L) Chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.Chemical splash goggles and a full-face shield.Chemical-resistant apron over a flame-resistant lab coat.Not required if performed in a certified chemical fume hood.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a full-face shield.Chemical-resistant suit or apron.Air-purifying respirator with organic vapor cartridge (for minor spills) or SCBA (for major spills).[8]
Detailed PPE Selection Rationale
  • Hand Protection: Disposable nitrile gloves offer good short-term protection against splashes of a wide range of chemicals.[9] However, for prolonged contact or immersion, more robust materials like neoprene or butyl rubber are necessary. "Double-gloving" is a critical practice: it provides a backup barrier and allows for the safe removal of the outer, contaminated glove without touching it with your bare skin. Always consult the glove manufacturer's chemical resistance guide for breakthrough time data specific to halogenated aromatic compounds.[9]

  • Eye and Face Protection: Safety glasses are the absolute minimum.[10] However, because of the risk of serious eye damage[4], chemical splash goggles are strongly recommended for any task involving transfers or reactions. A face shield should be worn over goggles during procedures with a higher splash or exothermic reaction risk.[9]

  • Body Protection: A standard cotton lab coat is insufficient. A flame-resistant (FR) lab coat, fully buttoned, is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron provides an additional barrier against permeation.

  • Respiratory Protection: All work must be performed in a properly functioning and certified laboratory chemical fume hood.[11] This is the primary engineering control to prevent inhalation exposure. Respiratory protection is typically reserved for emergency situations, such as a large spill outside of a fume hood. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[9]

Operational Plan: Safe Handling Protocols

Trustworthy protocols are self-validating. The following step-by-step procedures are designed to minimize risk at every stage of handling.

Protocol 1: PPE Donning Sequence
  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Don your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Eye/Face Protection: Don chemical splash goggles and a face shield, if required.

  • Outer Gloves: Put on your second pair of gloves (nitrile or neoprene), ensuring the cuffs are pulled over the sleeves of your lab coat.

Protocol 2: PPE Doffing Sequence (The "Clean-to-Dirty" Principle)

This sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, inside-out glove to remove the second glove in the same manner. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it away from your body, ensuring the contaminated exterior is folded inward. Hang it in its designated area or dispose of it if it's a disposable garment.

  • Face/Eye Protection: Remove the face shield and/or goggles. Handle them by the straps or earpieces.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]

Emergency Response Plan: Immediate, Actionable Steps

In the event of an exposure or spill, a swift and correct response is crucial.

Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[6][13] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[3]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of this compound.

Spill_Response_Workflow Workflow: Spill Response cluster_0 Initial Assessment cluster_1 Containment & Cleanup spill Spill Occurs assess Assess Spill Size & Location (Inside vs. Outside Hood) spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill Large or Uncontained don_ppe Don Spill Kit PPE (Gloves, Goggles, Apron) small_spill->don_ppe evacuate Alert Personnel & Evacuate Area large_spill->evacuate absorb Cover with Inert Absorbent (Vermiculite, Sand) don_ppe->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs isolate Isolate the Area evacuate->isolate

Sources

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